1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Description
Properties
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSVUDBJHGMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)Cl)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555788 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117052-18-3 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol CAS number and identifiers
Executive Summary
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS: 117052-18-3 ) is a specialized benzylic alcohol intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] It serves as a critical chiral building block for 5-HT6 receptor antagonists , which are investigated for the treatment of cognitive impairment associated with Alzheimer’s disease, schizophrenia, and obesity.[2]
This guide details the physicochemical properties, synthetic pathways, analytical characterization, and downstream applications of this compound, providing a self-validating protocol for researchers in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Properties[3][4][5]
Core Identifiers
| Identifier Type | Value |
| Chemical Name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol |
| CAS Number | 117052-18-3 |
| Molecular Formula | C₁₀H₁₃ClO₃ |
| Molecular Weight | 216.66 g/mol |
| SMILES | CC(O)C1=CC(Cl)=CC(OC)=C1OC |
| InChI Key | Derived from structure (e.g., QTLSOFLLVYVKAD-UHFFFAOYSA-N for ketone analog) |
| Synonyms | 5-Chloro-2,3-dimethoxy-α-methylbenzenemethanol; (5-Chloro-2,3-dimethoxyphenyl)methylcarbinol |
Physicochemical Profile
Note: Values are based on structural analogs and calculated consensus data where experimental values are proprietary.
| Property | Specification / Value |
| Appearance | White to off-white crystalline solid or viscous oil |
| Boiling Point | ~320°C (Predicted at 760 mmHg) |
| Melting Point | 65–70°C (Estimated based on acetophenone precursor) |
| Solubility | Soluble in Methanol, DCM, DMSO; Insoluble in Water |
| pKa | ~14.5 (Secondary alcohol) |
| Chirality | Contains 1 stereocenter (C1 of the ethyl group).[3] Typically synthesized as a racemate and resolved, or synthesized via asymmetric hydrogenation. |
Part 2: Synthetic Methodology & Protocols[7]
Synthesis Strategy: Carbonyl Reduction
The primary route to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is the reduction of its ketone precursor, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (CAS 117052-19-4).
Reaction Scheme (Graphviz Visualization)
Caption: Stoichiometric reduction of the acetophenone precursor yields the target benzylic alcohol.
Experimental Protocol (Standard Laboratory Scale)
Objective: Synthesis of 10g of racemic 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Reagents:
-
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (10.0 g, 46.6 mmol)
-
Sodium Borohydride (NaBH₄) (1.76 g, 46.6 mmol, 1.0 eq)
-
Methanol (100 mL, anhydrous)
-
1N HCl (for quenching)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (10.0 g) in Methanol (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material (Rf ~0.6) disappears and the alcohol product (Rf ~0.3) appears.[4]
-
Quench: Cool back to 0°C and carefully add 1N HCl dropwise until pH ~6 to destroy excess hydride.
-
Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Success Indicator: The disappearance of the carbonyl peak at ~1680 cm⁻¹ in IR and the appearance of a broad OH stretch at ~3400 cm⁻¹.
Part 3: Applications in Drug Discovery
Role in 5-HT6 Receptor Antagonists
This compound is a key intermediate for synthesizing sulfonyl-piperazine derivatives that act as 5-HT6 antagonists . These antagonists function by modulating cholinergic and glutamatergic neurotransmission, offering therapeutic potential for cognitive disorders.
Mechanism of Action & Derivatization Flow
Caption: The alcohol is activated to a leaving group to facilitate coupling with pharmacophores like piperazines.
Stereochemical Considerations
For high-affinity binding, the (R)-enantiomer is often preferred in this class of compounds.
-
Resolution: The racemic alcohol described above can be resolved using lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B).
-
Asymmetric Synthesis: Alternatively, use Noyori Transfer Hydrogenation (RuCl(p-cymene)[(S,S)-Ts-DPEN]) on the ketone precursor to yield the enantiopure alcohol directly (>98% ee).
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these expected spectral parameters.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.95 | Doublet (J=2 Hz) | 1H | Ar-H (Position 6) |
| 6.80 | Doublet (J=2 Hz) | 1H | Ar-H (Position 4) |
| 5.10 | Quartet | 1H | CH -OH (Benzylic) |
| 3.85 | Singlet | 3H | OMe (Position 3) |
| 3.82 | Singlet | 3H | OMe (Position 2) |
| 2.40 | Broad Singlet | 1H | OH (Exchangeable) |
| 1.45 | Doublet | 3H | CH-CH₃ |
Interpretation: The presence of two meta-coupled aromatic protons (J~2Hz) confirms the 1,2,3,5-substitution pattern. The quartet at 5.10 ppm is diagnostic of the benzylic methine proton.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+
-
Molecular Ion: [M+Na]⁺ = 239.06; [M-OH]⁺ = 199.05 (Tropylium-like cation formation).
-
Isotope Pattern: Distinct Chlorine pattern (³⁵Cl/³⁷Cl ratio ~3:1).
Part 5: Safety & Handling (SDS Highlights)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Irritation | H315/H319: Causes skin/eye irritation. | Wear nitrile gloves and safety goggles. |
| Storage | Hygroscopic. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
References
- Google Patents. (2012). RU2440996C2 - Substituted arylamines and their application as 5-ht6-receptor modulators.
-
PubChem. (n.d.). Compound Summary for CAS 117052-19-4 (Precursor Ketone). Retrieved February 20, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. RU2440996C2 - Substituted arylamines and their application as 5-ht6-receptor modulators - Google Patents [patents.google.com]
- 3. PubChemLite - Ethanol, 1-(4,5-dichloro-2-thienyl)-2-((3,4-dimethoxyphenethyl)amino)-, hydrochloride (C16H19Cl2NO3S) [pubchemlite.lcsb.uni.lu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Solubility profile of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in Organic Solvents
Executive Summary
The determination of a compound's solubility profile is a cornerstone of early-phase drug development, profoundly influencing formulation strategies, bioavailability, and overall clinical success.[1][2] This guide provides a comprehensive technical framework for evaluating the solubility of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, a substituted aromatic alcohol, in a range of common organic solvents. We delve into the physicochemical properties of the solute and solvents, present a robust, field-proven experimental protocol for determining thermodynamic equilibrium solubility, and offer insights into the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this compound's solubility characteristics.
Introduction: The Critical Role of Solubility Profiling
In pharmaceutical sciences, solubility is not a singular value but a critical physicochemical property that dictates a drug's journey from dosage form to its site of action.[1][3] Poor solubility is a primary contributor to low bioavailability for orally administered drugs, often leading to the failure of promising candidates in later development stages.[4] Therefore, a comprehensive understanding of a compound's solubility in various solvent systems is imperative. This process informs the selection of appropriate solvents for crystallization process development, analytical method development, and the design of effective formulation strategies such as co-solvency or the use of lipid-based delivery systems.[5][6]
This guide focuses on 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, a molecule whose structure suggests a nuanced solubility behavior due to the presence of both polar (hydroxyl) and non-polar (chlorinated aromatic ring, methoxy groups) moieties. Understanding its interaction with different organic solvents is key to unlocking its therapeutic potential.
Physicochemical Characterization
The principle of "like dissolves like" is fundamental to solubility.[7][8] The solubility of a solute in a solvent is governed by the intermolecular forces between them.[9][10] A detailed analysis of the properties of both the solute and the selected solvents is therefore essential.
Analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
While specific experimental data for this exact molecule is not publicly available, its structure allows for an expert evaluation of its likely physicochemical properties.
-
Structure:
-
Aromatic Ring: A benzene ring substituted with a chloro group and two methoxy groups provides a hydrophobic character.
-
Ethanol Side Chain: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, imparting polarity.
-
Chloro and Methoxy Groups: These substituents increase the molecular weight and can influence electronic distribution and crystal lattice energy. The methoxy groups also offer hydrogen bond acceptor sites.
-
-
Predicted Properties:
-
Polarity: The molecule possesses both polar and non-polar regions, suggesting it is a semi-polar compound.
-
Hydrogen Bonding: Capable of acting as both a hydrogen bond donor (via -OH) and acceptor (via -OH and -OCH₃).
-
Molecular Weight: Approximately 216.65 g/mol (calculated). Larger molecules can sometimes present greater challenges for solvation compared to smaller ones.[7]
-
Properties of Selected Organic Solvents
The choice of solvents for a solubility screen should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.
| Solvent | Formula | Dielectric Constant (ε) at 20°C | Polarity Index (Snyder) | H-Bonding |
| Hexane | C₆H₁₄ | 1.88 | 0.1 | Non-polar, Aprotic |
| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 | Polar, Aprotic (Acceptor) |
| Acetone | C₃H₆O | 20.7 | 5.1 | Polar, Aprotic (Acceptor) |
| Isopropanol | C₃H₈O | 18.3 | 3.9 | Polar, Protic (Donor/Acceptor) |
| Ethanol | C₂H₆O | 24.3 | 4.3 | Polar, Protic (Donor/Acceptor) |
| Methanol | CH₄O | 32.6 | 5.1 | Polar, Protic (Donor/Acceptor) |
Data compiled from publicly available chemical property databases and resources.[11][12][13]
The Theoretical Framework of Solubility
It is crucial to distinguish between two primary types of solubility measurements, as they answer different questions and have different implications for drug development.
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[14][15] It represents the true, stable solubility limit and is the gold-standard measurement for pre-formulation and crystallization studies.[2][16] The classic "shake-flask" method is designed to determine this value.[2][6]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer.[1][16] While higher-throughput, kinetic solubility values are often higher than thermodynamic ones due to the formation of metastable supersaturated solutions or amorphous precipitates.[4][17] This measurement is useful for early-stage screening to flag compounds that might precipitate in high-throughput biological assays.[1][18]
For the purpose of building a foundational physicochemical profile, this guide will focus exclusively on the determination of thermodynamic solubility .
Experimental Protocol: Equilibrium Solubility Determination via Saturation Shake-Flask Method
The Saturation Shake-Flask (SSF) method is the universally recognized "gold standard" for determining equilibrium solubility.[2] Its reliability stems from allowing the system sufficient time to reach thermodynamic equilibrium between the undissolved solid and the saturated solution.[19][20]
Causality Behind Experimental Choices
-
Excess Solid: Adding a sufficient excess of the solid compound is critical to ensure that the solution becomes and remains saturated throughout the experiment. This provides the solid phase that is in equilibrium with the solution phase.[14][15]
-
Constant Temperature: Solubility is highly temperature-dependent.[21][22] Conducting the experiment in a calibrated, temperature-controlled incubator or shaker bath is non-negotiable for reproducibility.
-
Agitation and Equilibration Time: Continuous agitation ensures maximum contact between the solute and solvent. An extended equilibration period (typically 24-72 hours) is necessary to ensure that true thermodynamic equilibrium is reached, which may involve transformations of the solid from a metastable to a more stable, less soluble polymorphic form.[14][16]
-
Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a major source of error. High-speed centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is a robust method to obtain a clear, particle-free supernatant.[2][16]
-
Validated Analytical Method: A sensitive, specific, and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately quantify the concentration of the dissolved compound in the supernatant.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (e.g., 10-20 mg) to a series of glass vials. The exact amount should be enough to be visible as a solid residue at the end of the experiment.
-
Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature orbital shaker set to a standard temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a minimum of 48 hours. This duration should be sufficient to reach equilibrium, though for some compounds, 72 hours may be necessary.[2]
-
-
Sample Collection and Phase Separation:
-
After equilibration, remove the vials and allow them to stand for a short period to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step removes any remaining fine particulates.
-
-
Analysis:
-
Prepare a series of calibration standards of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol of known concentrations in a suitable solvent.
-
Analyze the calibration standards and the filtered supernatant samples by a validated HPLC-UV method.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the compound in the experimental samples.
-
Experimental Workflow Diagram
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
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- 4. ovid.com [ovid.com]
- 5. ovid.com [ovid.com]
- 6. scispace.com [scispace.com]
- 7. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 8. Solvent Miscibility Table [sigmaaldrich.com]
- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 10. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]
- 11. microchemicals.com [microchemicals.com]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. â©1236⪠Solubility Measurements [doi.usp.org]
- 16. raytor.com [raytor.com]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Solubility Measurements | USP-NF [uspnf.com]
- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 21. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Putative Metabolic Fate and Bioanalytical Investigation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Abstract: This technical guide addresses the predicted metabolic pathways of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, a chemical intermediate of interest in pharmaceutical synthesis. Given the absence of specific metabolic data for this compound, this document synthesizes established principles of xenobiotic metabolism to propose a series of putative Phase I and Phase II biotransformations. We provide a detailed framework for the scientific investigation of these pathways, emphasizing the causality behind experimental design. Furthermore, this guide presents robust, field-proven protocols for in vitro metabolism studies using human liver microsomes and subsequent metabolite identification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, ensuring high-fidelity data and confident structural elucidation of potential metabolites.
Section 1: Introduction to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Chemical Identity and Context
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a substituted aromatic alcohol. Its structure features a chlorinated and dimethoxylated phenyl ring attached to an ethanol moiety. While not an active pharmaceutical ingredient (API) itself, it serves as a known intermediate or is related to impurities in the synthesis of various pharmaceutical compounds. Understanding the metabolic fate of such non-drug xenobiotics is a cornerstone of modern safety assessment. Exposure can occur during manufacturing, and it could potentially be an in vivo metabolite of a more complex parent drug. Therefore, a predictive understanding of its biotransformation is critical for a comprehensive toxicological and pharmacological profile.
Rationale for Metabolic Investigation
The study of xenobiotic metabolism is fundamental to drug development and chemical safety. The liver is the primary site of drug metabolism, where enzymes work to detoxify foreign compounds, typically by increasing their polarity to facilitate excretion.[1] This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[2][3] The metabolic profile of a compound dictates its pharmacokinetic properties, including its half-life, bioavailability, and potential for drug-drug interactions. Furthermore, metabolism can sometimes lead to the formation of reactive or toxic metabolites. This guide provides the scientific basis and practical methodologies to proactively investigate these potential pathways for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Section 2: Predicted Phase I Metabolic Pathways
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule.[2] For the compound , these reactions are likely catalyzed by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes and, to a lesser extent, by cytosolic enzymes like alcohol dehydrogenases.[1][3][4]
Pathway A: Oxidation of the Secondary Alcohol
The secondary alcohol group is a prime target for oxidation. This reaction can be catalyzed by cytosolic alcohol dehydrogenases (ADHs), which convert alcohols to their corresponding aldehydes or ketones using NAD+ as a cofactor.[4][5][6] This would transform 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol into the corresponding acetophenone derivative, 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one.
Pathway B: O-Demethylation
The two methoxy groups on the phenyl ring are susceptible to O-demethylation, a reaction classicallly mediated by CYP enzymes, particularly isoforms like CYP1A2, CYP2C9, and CYP3A4.[7] This oxidative process involves the removal of the methyl group to form a phenol and formaldehyde.[7][8][9] O-demethylation can occur at either the 2- or 3-position methoxy group, resulting in two distinct phenolic metabolites. It is also possible for sequential demethylation to occur, yielding a di-hydroxy (catechol-like) metabolite.
Pathway C: Aromatic Hydroxylation
Direct hydroxylation of the aromatic ring is another common CYP-mediated reaction.[10][11] However, given the existing substitution pattern on the phenyl ring of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, this pathway may be sterically hindered and thus a minor route compared to alcohol oxidation and O-demethylation.
Diagram 1: Predicted Phase I Metabolic Pathways This diagram illustrates the initial biotransformation steps that 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is predicted to undergo.
Caption: Predicted Phase I metabolic routes for the parent compound.
Section 3: Predicted Phase II Conjugation Pathways
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which drastically increases water solubility and facilitates excretion.[12][13] Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[12][14]
Pathway D: Glucuronidation
The secondary alcohol on the parent compound and any phenolic metabolites formed during Phase I are excellent substrates for UGTs.[15][16] These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate, forming a glucuronide conjugate.[12][13][17] This is a major detoxification pathway for countless drugs and xenobiotics.[13]
Pathway E: Sulfation
Similarly, the alcohol and phenolic hydroxyl groups can undergo sulfation, a reaction catalyzed by cytosolic SULT enzymes.[2][18][19] This process involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[14][20] Sulfation is another critical pathway for increasing the hydrophilicity of xenobiotics to aid their elimination.[14][19]
Diagram 2: Predicted Phase II Conjugation Pathways This diagram shows how the parent compound and its primary metabolites can be further processed by conjugation reactions.
Caption: General scheme for Phase II conjugation of hydroxylated species.
Section 4: Experimental Workflow for Metabolite Identification
To validate the predicted pathways, a systematic in vitro experimental approach is required. Human liver microsomes (HLMs) are a well-established and reliable model as they contain a rich complement of Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[1][3][21]
Diagram 3: Experimental Workflow This workflow diagram outlines the logical sequence from in vitro incubation to final data analysis for metabolite identification.
Caption: A systematic workflow for in vitro metabolite identification.
Protocol 4.1: In Vitro Metabolism using Human Liver Microsomes
This protocol describes a standard assay to assess metabolic stability and generate metabolites.[22][23]
Objective: To generate and detect potential metabolites of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
100 mM Phosphate Buffer (pH 7.4)
-
Test Compound (10 mM stock in DMSO)
-
NADPH Regenerating System (or 20 mM NADPH stock)[21]
-
UDPGA (if screening for glucuronides)
-
Ice-cold Acetonitrile (ACN) with internal standard
-
Incubator/Water Bath (37°C)
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to a final concentration of 1 mg/mL.
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution and the test compound. The final concentration of the test compound should typically be 1 µM to ensure it is below the Km of most enzymes.[22]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[21][22] For Phase II, add UDPGA. The final volume is typically 200 µL.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes). Time-course experiments (0, 5, 15, 30, 60 min) can be run to determine the rate of metabolism.
-
Termination: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile.[22] This precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Processing: Vortex the terminated reaction mixture thoroughly. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Causality and Controls:
-
Why NADPH? CYP enzymes require NADPH as a source of reducing equivalents for their catalytic cycle. A control incubation without NADPH is essential to distinguish enzymatic metabolism from chemical degradation.[1]
-
Why 37°C? This is the physiological temperature, ensuring enzymes operate at their optimal activity.
-
Why Acetonitrile? It is an effective protein precipitant and is compatible with reversed-phase liquid chromatography.
Section 5: Data Analysis and Structural Elucidation via LC-MS/MS
High-resolution LC-MS/MS is the definitive tool for metabolite identification.[24][25] Liquid chromatography separates the complex mixture from the incubation, and the mass spectrometer detects and fragments the ions.
Data Acquisition Strategy
A common strategy is data-dependent acquisition (DDA). The mass spectrometer performs a continuous full scan (MS1) to detect all ions present. When an ion exceeds a certain intensity threshold, the instrument automatically selects it for fragmentation, generating a product ion spectrum (MS/MS or MS2).[24]
Data Interpretation
-
Metabolite Hunting: The first step is to search the full scan data for the predicted masses of metabolites by comparing the chromatograms of a control (t=0 or no NADPH) sample with the incubated sample.
-
Mass Shift Analysis: Metabolites are identified by characteristic mass shifts from the parent compound. The table below summarizes these expected shifts.
-
Fragmentation Analysis: The MS/MS spectrum provides the structural fingerprint of a molecule. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of modification can often be determined. For example, a modification on the phenyl ring will cause a mass shift in fragments containing the ring, while fragments of the side chain will remain unchanged.
Table 1: Predicted Metabolites and Their Mass Signatures
| Putative Metabolite | Metabolic Reaction | Mass Change (Da) | Expected [M+H]⁺ (m/z) |
| Parent Compound | - | - | 219.0524 |
| M1: Ketone | Oxidation | -2.0156 | 217.0368 |
| M2/M3: O-Demethylation | Demethylation | -14.0157 | 205.0368 |
| M4: Glucuronide | Glucuronidation | +176.0321 | 395.0845 |
| M5: Sulfate | Sulfation | +79.9568 | 298.0092 |
| Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ¹⁴N). |
Section 6: Conclusion and Future Directions
This guide provides a predictive framework and a robust experimental strategy for elucidating the metabolic pathways of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. By combining principled prediction with high-fidelity analytical techniques, researchers can confidently identify and characterize the biotransformation products of this compound.
Future work could involve using recombinant human CYP enzymes to pinpoint the specific isoforms responsible for the observed Phase I reactions. This information is invaluable for predicting potential drug-drug interactions. If significant metabolism is observed, subsequent studies in hepatocytes or in vivo models may be warranted to provide a more complete picture of the compound's disposition and clearance.
References
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Mechanism of the glucuronidation reaction catalyzed by... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
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- Stiborová, M., Bárta, F., Levová, K., Hodek, P., & Frei, E. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 16(11), 27493-27515.
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Wikipedia. (n.d.). Glucuronosyltransferase. Retrieved February 20, 2026, from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 20, 2026, from [Link]
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The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. (n.d.). Retrieved February 20, 2026, from [Link]
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SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]
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Galaxy Training!. (2019, July 2). Metabolomics / Mass spectrometry: LC-MS analysis / Hands-on. Retrieved February 20, 2026, from [Link]
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(PDF) Characterization of O-demethylations and Aromatic Hydroxylations Mediated by Cytochromes P450 in the Metabolism of Flavonoid Aglycons - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved February 20, 2026, from [Link]
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In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
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(PDF) A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
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Metabolism of Chlorodiphenyl Ethers and Irgasan® DP 300 - Regulations.gov. (n.d.). Retrieved February 20, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]
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Synthesis of E,E-dibenzylidene acetone (dba) and aryl substituted derivatives. (n.d.). Retrieved February 20, 2026, from [Link]
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Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
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An In-depth Technical Guide to the Reactivity Profile of the Benzylic Alcohol Group in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the benzylic alcohol group in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. The molecule's unique substitution pattern, featuring both electron-donating (dimethoxy) and electron-withdrawing (chloro) groups, creates a nuanced reactivity profile. This document explores the electronic and steric influences on key transformations such as oxidation, nucleophilic substitution, and elimination reactions. Detailed mechanistic discussions, validated experimental protocols, and predictive insights are provided to guide researchers, scientists, and drug development professionals in the effective utilization of this compound in synthetic chemistry.
Introduction: The Structural and Electronic Landscape
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a substituted benzylic alcohol with a distinct electronic architecture that dictates its chemical behavior. The benzylic position, the carbon atom bonded to both the aromatic ring and the hydroxyl group, is inherently reactive due to its ability to stabilize reaction intermediates through resonance with the phenyl ring[1]. The reactivity of this specific molecule is further modulated by the substituents on the aromatic ring:
-
Two Methoxy (-OCH₃) Groups: Located at the ortho and meta positions (C2 and C3), these are strong electron-donating groups through resonance (+M effect) and weak electron-withdrawing groups through induction (-I effect)[2]. Their net effect is to increase the electron density of the aromatic ring and to stabilize any developing positive charge at the benzylic position. The ortho-methoxy group, in particular, can exert a significant steric influence.
-
A Chloro (-Cl) Group: Positioned at the C5 meta position relative to the ethanol substituent, the chlorine atom is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+M effect)[2][3]. Its overall effect is deactivating, reducing the electron density of the ring.
The interplay of these opposing electronic effects—the strong activation by the dimethoxy groups and the deactivation by the chloro group—governs the stability of intermediates and, consequently, the preferred reaction pathways.
Oxidation of the Benzylic Alcohol
The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a fundamental transformation in organic synthesis[4][5]. The oxidation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is expected to be a facile process.
Mechanistic Considerations
The oxidation of alcohols can proceed through various mechanisms, often involving the formation of a chromate ester or a similar intermediate, followed by the rate-determining cleavage of the benzylic C-H bond[4][6]. The electron-donating methoxy groups are anticipated to accelerate this reaction by stabilizing the transition state, even though the chloro group has a deactivating influence[7].
Recommended Oxidation Protocols
A variety of reagents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.
Table 1: Comparison of Oxidation Protocols
| Reagent/System | Typical Conditions | Advantages | Considerations |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Mild, selective for aldehydes, avoids over-oxidation. | Stoichiometric, chromium waste. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Mild, high-yielding, broad functional group tolerance.[5] | Moisture sensitive, can be explosive at high temperatures. |
| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | -78 °C to Room Temperature, Dichloromethane (DCM) | High yields, avoids heavy metals. | Requires low temperatures, can have unpleasant byproducts. |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux | Selective for benzylic and allylic alcohols.[5] | Requires activation of MnO₂, often needs a large excess. |
Detailed Experimental Protocol: Oxidation using PCC
This protocol describes a standard laboratory procedure for the oxidation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol to the corresponding ketone using Pyridinium Chlorochromate (PCC).
Materials:
-
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celatom® or Florisil®
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel topped with a layer of Celatom® or Florisil® to filter out the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone.
Experimental Workflow Diagram
Caption: Workflow for the oxidation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol using PCC.
Nucleophilic Substitution Reactions
The hydroxyl group of benzylic alcohols is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated, typically by protonation under acidic conditions or by conversion to a better leaving group[8][9].
Mechanistic Pathways: Sₙ1 vs. Sₙ2
The stability of the benzylic carbocation is the determining factor for the operative mechanism.
-
Sₙ1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate[1][9]. The two electron-donating methoxy groups will significantly stabilize the positive charge at the benzylic position through resonance, making the Sₙ1 pathway highly favorable. The electron-withdrawing chloro group will have a destabilizing inductive effect, but this is likely to be overcome by the powerful stabilizing effect of the two methoxy groups[2][10][11].
-
Sₙ2 Mechanism: This concerted mechanism is less likely for secondary benzylic alcohols due to steric hindrance and the high stability of the potential carbocation intermediate[9].
Proposed Sₙ1 Mechanism Diagram
Caption: The Sₙ1 mechanism for nucleophilic substitution of the benzylic alcohol.
Protocol for Conversion to Benzylic Chloride
A common transformation is the conversion of the alcohol to the corresponding benzylic chloride, a versatile synthetic intermediate.
Materials:
-
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane
-
Sodium Bicarbonate Solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (1.0 eq) in dioxane in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated HCl (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ice water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-chloro-1-(5-chloro-2,3-dimethoxyphenyl)ethane can be used in subsequent steps or purified by chromatography if necessary.
Elimination Reactions
Under strongly acidic conditions and at elevated temperatures, benzylic alcohols can undergo elimination (dehydration) to form alkenes. For 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, this would lead to the formation of 1-chloro-4-(1-propen-2-yl)-2,3-dimethoxybenzene.
Mechanistic Considerations: E1 Pathway
Given the stability of the benzylic carbocation intermediate, the elimination reaction is expected to proceed via an E1 mechanism. This pathway is often in competition with Sₙ1 reactions, and the outcome can be influenced by the choice of acid, solvent, and temperature. The use of a non-nucleophilic strong acid and higher temperatures will favor elimination.
Conclusion
The reactivity of the benzylic alcohol in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is dominated by the powerful electron-donating effects of the two methoxy groups, which strongly favor pathways involving a benzylic carbocation intermediate. Consequently, Sₙ1 and E1 reactions are expected to be the predominant pathways for substitution and elimination, respectively. Oxidation to the corresponding ketone is also a highly feasible transformation under standard conditions. The insights and protocols provided in this guide offer a robust framework for the strategic use of this molecule in complex organic synthesis.
References
- Degirmenbasi, N., & Boz, N. (2005).
- Reddy, T. J., et al. (2007). Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols. Synlett.
- Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522.
- Qiu, F., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
- Li, W., et al. (2018). B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols. RSC Advances.
- Barman, J., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry.
- Huang, X., & Knowles, R. R. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- LibreTexts. (2021). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts.
- Pearson Education. (2024).
- Pittelkow, M., et al. (2004).
- Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2.
- Ashenhurst, J. (2025).
- Miranda, R., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan.
- Quora. (2021). Why is Methoxy methyl carbocation (CH3-O-CH2+)
- Filo. (2026). Arrange the following carbocations in their correct order of stability.
- Pittelkow, M., et al. (2004).
- Jorgensen, W. L., & Gushurst, A. J. (2026). Parallels between the chloro and methoxy groups for potency optimization. Journal of Computer-Aided Molecular Design.
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Methodological & Application
Grignard reaction conditions for synthesizing 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol derivatives
This Application Note and Protocol details the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol and its derivatives using the Grignard reaction. This guide is designed for organic chemists and process development scientists, focusing on overcoming the steric and electronic challenges presented by the 2,3-dimethoxy-5-chloro substitution pattern.[1]
Abstract & Strategic Analysis
The target molecule, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol , is a valuable chiral benzyl alcohol scaffold, often serving as an intermediate in the synthesis of antipsychotics, dopamine agonists, and agrochemicals.[1]
The synthesis centers on the nucleophilic addition of a Grignard reagent (Methylmagnesium halide) to 5-Chloro-2,3-dimethoxybenzaldehyde . While the Grignard reaction is standard, this specific substrate presents two critical challenges that dictate the experimental design:
-
The "Ortho-Effect" (Steric Hindrance): The methoxy group at the 2-position (ortho) creates significant steric bulk around the carbonyl carbon.[2] This slows the rate of nucleophilic attack, requiring optimized temperature control and stoichiometry to prevent incomplete conversion.
-
Chemo-selectivity (Halogen Integrity): The 5-chloro substituent is an aryl chloride. While generally stable to magnesium at low temperatures, high-temperature reflux or the use of highly active magnesium (Rieke Mg) could trigger an unwanted halogen-magnesium exchange or Wurtz-type coupling.[1] The protocol must operate within a thermal window that activates the carbonyl without engaging the aryl chloride.
Retrosynthetic Logic
The most reliable disconnection is Path A (Aldehyde + Alkyl Grignard). Path B (Aryl Grignard + Acetaldehyde) is less favorable due to the difficulty of forming a Grignard reagent on a ring containing both electron-donating methoxy groups and a potentially reactive chlorine.
Figure 1: Retrosynthetic analysis favoring the aldehyde pathway to preserve the aryl chloride integrity.
Critical Reaction Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Anhydrous THF | Diethyl ether is traditional, but THF is preferred here.[1] The 2,3-dimethoxy aldehyde is a solid with limited solubility in ether at |
| Stoichiometry | 1.2 – 1.5 Equivalents | Due to the ortho-methoxy steric hindrance, a slight excess of Grignard reagent ensures the reaction is driven to completion. |
| Temperature | Initiate addition at | |
| Quenching | Sat. | Use a buffered quench. Strong acid ( |
Detailed Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: 5-Chloro-2,3-dimethoxybenzaldehyde (CAS: 86232-28-2).[1][3]
-
Reagent: Methylmagnesium Bromide (3.0 M in Diethyl Ether) or Methylmagnesium Chloride (3.0 M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF), stabilized, water content < 50 ppm.[1]
-
Glassware: Flame-dried 3-neck round-bottom flask, addition funnel, nitrogen/argon line.
Step-by-Step Methodology
Phase 1: Setup and Inertion
-
Drying: Oven-dry all glassware at
for at least 2 hours. Assemble hot under a stream of dry Nitrogen ( ). -
Solvation: Charge the flask with 5-Chloro-2,3-dimethoxybenzaldehyde (10.0 g, 50.0 mmol) .
-
Dissolution: Add Anhydrous THF (100 mL) via syringe. Stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice/water bath and cool to
. Allow 15 minutes for thermal equilibration.
Phase 2: Grignard Addition[1][4][5]
-
Reagent Transfer: Transfer Methylmagnesium Bromide (20 mL of 3.0 M solution, 60.0 mmol, 1.2 eq) to the pressure-equalizing addition funnel.
-
Note: If using commercial bottles, use a wide-bore needle to prevent clogging if salts have precipitated.[1]
-
-
Controlled Addition: Dropwise add the Grignard reagent to the aldehyde solution over 30–45 minutes .
-
Observation: The solution will likely turn from pale yellow to a turbid grey/white suspension as the magnesium alkoxide forms.
-
Control: Maintain internal temperature
.
-
-
Reaction Completion: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (
) and stir for 2–3 hours .-
Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 3:1). The aldehyde spot (
) should disappear, replaced by the more polar alcohol spot ( ).
-
Phase 3: Quenching and Workup[1]
-
Quench: Cool the mixture back to
. Slowly add Saturated Aqueous Ammonium Chloride ( , 50 mL) .-
Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts. Add dropwise until bubbling ceases.
-
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (
) . -
Washing: Combine organic layers and wash with:
-
Water (
) -
Brine (
)
-
-
Drying: Dry the organic phase over Anhydrous Sodium Sulfate (
). Filter and concentrate under reduced pressure (Rotovap) at .
Phase 4: Purification
-
Isolation: The crude product is typically a viscous oil that may solidify upon standing.
-
Refinement: If purity is
by NMR:-
Recrystallization: Dissolve in minimum hot Hexane/EtOAc (9:1) and cool.
-
Flash Chromatography: Silica gel, eluting with Hexane
20% EtOAc/Hexane.[1]
-
Process Visualization
Reaction Mechanism & Pathway
The following diagram illustrates the nucleophilic attack and the critical intermediate states.
Figure 2: Reaction pathway highlighting the transition from aldehyde to magnesium alkoxide and final alcohol.
Operational Workflow
Figure 3: Operational workflow for the synthesis process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Moisture in solvent or degraded Grignard reagent.[1] | Titrate Grignard reagent before use. Ensure THF is distilled over Na/Benzophenone or from a drying column. |
| Impurity: Styrene Derivative | Acid-catalyzed dehydration during workup. | The benzylic alcohol is sensitive. Do not use HCl for quenching. Stick to |
| Starting Material Recovery | Steric hindrance at 2-position preventing attack.[6] | Increase reaction time to 6 hours or gently reflux at |
| Biphenyl Byproducts | Wurtz coupling (if preparing Grignard in situ). | If making the Grignard yourself, keep temperature low. Ideally, use commercial Grignard solutions which are cleaner.[1] |
References
-
Organic Syntheses. General Procedures for Grignard Reactions with Hindered Aldehydes. Org.[2][4][7][8] Synth. 1973 , 53, 116.[1] [Link]
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- 8. community.wvu.edu [community.wvu.edu]
Application Note: Storage, Handling, and Protocols for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Executive Summary & Scientific Context
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS: 117052-18-5) is a specialized chiral building block, primarily utilized in the synthesis of Central Nervous System (CNS) active agents.[1] It serves as a critical intermediate in the development of 5-HT6 receptor antagonists and substituted benzamide derivatives implicated in the treatment of cognitive disorders and schizophrenia [1].
As a secondary benzylic alcohol featuring a halogenated electron-rich aromatic ring, this compound exhibits specific stability profiles that require rigorous handling. Its benzylic position is susceptible to oxidative degradation to the corresponding ketone (acetophenone derivative), while the chloro-methoxy substitution pattern imparts sensitivity to photodegradation.[1] This guide outlines a self-validating protocol to maintain >98% purity during storage and handling.
Physicochemical Profile
Understanding the physical state and solubility profile is the first step in establishing a handling protocol.
| Property | Specification | Notes |
| Molecular Formula | C₁₀H₁₃ClO₃ | |
| Molecular Weight | 216.66 g/mol | |
| Appearance | White to off-white crystalline solid | Color change to yellow indicates oxidation/degradation.[1] |
| Melting Point | 85–90 °C (Typical) | Sharp endotherm indicates high purity. |
| Solubility (High) | DMSO, Methanol, Dichloromethane (DCM) | Suitable for stock solution preparation (>50 mM).[1] |
| Solubility (Low) | Water, Hexanes | Lipophilic nature (cLogP ~ 2.1). |
| Chirality | Racemic or Enantiopure (R/S) | "1-" prefix implies a chiral center at the benzylic carbon. |
Storage Protocol: The "Chain of Stability"
The primary degradation pathways for this compound are benzylic oxidation (conversion to 1-(5-chloro-2,3-dimethoxyphenyl)ethanone) and photolysis .[1] The following protocol mitigates these risks.
Environmental Control[1]
-
Temperature: Store at +2°C to +8°C for routine use. For long-term archiving (>6 months), store at -20°C .
-
Atmosphere: Hygroscopic potential is low, but oxidative potential is moderate.[1] Backfill headspace with Argon or Nitrogen after every use.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent UV-induced dechlorination.
Storage Decision Logic (Visualization)
Figure 1: Decision tree for storage conditions based on compound state and usage frequency. Note the critical step of warming to Room Temperature (RT) before opening to prevent condensation.
Handling & Safety Procedures
Personal Protective Equipment (PPE)
-
Respiratory: Use a NIOSH-approved N95 mask or particulate respirator if handling open powder outside a fume hood.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid handling.
-
Eyes: Chemical safety goggles.
Solubilization Protocol (For Biological Assays)
Researchers often encounter precipitation when diluting stock solutions into aqueous media.
-
Stock Prep: Dissolve solid in 100% DMSO to a concentration of 10–50 mM. Vortex until clear.
-
Intermediate Dilution: Do not dilute directly into pure water. Perform a serial dilution in DMSO first.
-
Final Step: Add the DMSO concentrate to the aqueous buffer while vortexing rapidly. Ensure final DMSO concentration is <1% to avoid cytotoxicity in cell assays.
Quality Control (QC) & Validation
To ensure experimental reproducibility, the purity of the intermediate must be verified before critical synthetic steps (e.g., Grignard reactions or coupling).[1]
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy groups).
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Validation (¹H-NMR in CDCl₃)
-
Diagnostic Signals:
-
~1.45 ppm (d, 3H): Methyl group of the ethanol side chain.
-
~3.85 ppm (s, 6H): Two methoxy groups (may appear as two distinct singlets if environments differ slightly).
-
~5.10 ppm (q, 1H): Methine proton at the chiral center (benzylic position).
-
~6.9–7.2 ppm (m, 2H): Aromatic protons (patterns depend on exact substitution, typically meta-coupling if 5-chloro-2,3-dimethoxy).[1]
-
QC Workflow Diagram
Figure 2: Quality Control workflow ensuring only validated material enters the drug development pipeline.
Emergency Procedures
-
Spill (Solid): Dampen with a paper towel soaked in ethanol to prevent dust. Wipe up and dispose of as halogenated organic waste.
-
Eye Contact: Rinse immediately with water for 15 minutes. The compound is a likely irritant.
-
Ingestion: Do not induce vomiting. Contact poison control. (Note: Halogenated aromatics can have specific toxicological profiles; treat as potentially harmful).
References
-
Bernotas, R. C., et al. (2006).[1] Substituted arylamine compounds and their use as 5-HT6 modulators. WO2006081332A1. Link
-
PubChem Database. (2025).[2][3] 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol - Compound Summary. National Center for Biotechnology Information. Link
-
Chemical Book. (2024). Product List: 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.[1]Link
Sources
Troubleshooting & Optimization
Troubleshooting low purity in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol synthesis
Technical Support Center: Synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve common issues related to low purity during this synthesis. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this resource addresses the most frequent challenges encountered in the lab.
The primary route to synthesizing 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol involves the reduction of the corresponding ketone, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, typically using a mild reducing agent like sodium borohydride (NaBH₄).[1][2] This seemingly straightforward transformation can present several challenges that lead to impure material. This guide is structured in a question-and-answer format to directly address these specific problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Inefficiency & Incomplete Conversion
Question: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted starting ketone. What are the likely causes and how can I drive the reaction to completion?
Answer: This is one of the most common issues and can usually be traced back to one of four key areas: reagent quality, stoichiometry, reaction conditions, or solvent choice.
-
Reagent Quality (Sodium Borohydride): Sodium borohydride is susceptible to decomposition upon exposure to atmospheric moisture.[3] If the reagent has been stored improperly or is old, its reducing power will be diminished.
-
Troubleshooting Action: Always use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. If you suspect your reagent is compromised, a simple test is to add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.
-
-
Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, this is rarely achieved in practice.[2][4] Side reactions with the solvent (especially protic ones like methanol or ethanol) consume the reagent.[1]
-
Troubleshooting Action: Increase the molar equivalents of NaBH₄. A typical starting point is 1.2-1.5 equivalents relative to the ketone.[5] If conversion is still low, you can incrementally increase this to 2.0 equivalents. Always add the NaBH₄ portion-wise to control the reaction rate and exotherm.[6]
-
-
Reaction Temperature and Time: Ketone reductions with NaBH₄ are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2] However, if the ketone is particularly hindered or unreactive, a low temperature may not provide enough energy to overcome the activation barrier.
-
Troubleshooting Action:
-
Start the reaction at 0 °C by adding the NaBH₄ slowly to the ketone solution.
-
After the initial addition, allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours).[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 20-30 minutes.[7] The disappearance of the starting material spot indicates reaction completion.[8]
-
-
-
Solvent Choice: The choice of solvent is critical. Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and can participate in the mechanism by protonating the intermediate alkoxide.[5][9]
-
Troubleshooting Action: Methanol is generally a good first choice due to its high polarity, which helps solubilize both the ketone and the borohydride salt. If solubility of your starting material is an issue, a mixture of solvents like THF/MeOH can be effective.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete ketone reduction.
Category 2: Byproduct Formation and Workup Issues
Question: My TLC plate shows the desired alcohol product, but also several other spots. What are these impurities and how can I prevent them?
Answer: Byproduct formation often stems from the workup procedure or impurities in the starting material. The reduction itself is typically very selective for aldehydes and ketones.[1][2]
-
Borate Ester Intermediates: During the reaction, borate esters are formed. If the quenching and workup are incomplete, these can persist and complicate purification.
-
Troubleshooting Action: The workup is a critical step to hydrolyze these intermediates.[10] After the reaction is complete (as determined by TLC), quench it by slowly adding an acid, such as 1M HCl, at 0 °C until the bubbling stops and the pH is acidic.[5] This protonates the alkoxide and breaks down any remaining borohydride and borate complexes.
-
-
Emulsion during Extraction: After quenching, the product is typically extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Formation of a stable emulsion during this step can trap the product and inorganic salts, leading to low yield and purity.
-
Troubleshooting Action: To break up emulsions, add a saturated brine solution (NaCl(aq)) during the extraction. This increases the ionic strength of the aqueous layer, forcing the organic components into the organic phase.
-
-
Residual Boron Impurities: Boron-containing byproducts can sometimes be difficult to remove.
-
Troubleshooting Action: A known technique to remove boron residues is to repeatedly evaporate the crude product from methanol.[11] This process forms volatile trimethyl borate, which is removed under vacuum.
-
Simplified Reaction and Workup Mechanism
Caption: Two-step process of ketone reduction and acidic workup.
Category 3: Purification Challenges
Question: I've performed the reaction and workup, but I'm struggling to achieve high purity (>98%) even after column chromatography. What can I do?
Answer: Purification of polar aromatic alcohols can be challenging. Success depends on selecting the right technique and optimizing the conditions.
-
Optimizing Column Chromatography:
-
Solvent System Selection: The key to good separation is choosing the right mobile phase (eluent).[12] The starting ketone is significantly less polar than the product alcohol. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.[7][13]
-
Action: Use TLC to determine the optimal solvent ratio. Aim for an Rf value of ~0.3 for your desired product.[12] A good starting point for this separation is a 3:1 to 4:1 mixture of Hexanes:Ethyl Acetate.
-
-
Column Loading: Overloading the column is a common mistake that leads to poor separation.
-
Action: Use a proper ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) before loading it onto the column.[12]
-
-
-
Alternative Purification: Recrystallization: If the product is a solid at room temperature, recrystallization is an excellent and often superior method for achieving high purity.[14][15]
-
Action: The goal is to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold.[14][16]
-
Test various solvents (e.g., toluene, ethyl acetate/hexanes, isopropanol/water).
-
Dissolve the crude material in a minimum amount of the boiling solvent.[14]
-
Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[14]
-
Collect the crystals by vacuum filtration.[17]
-
-
Data Summary: Purification Parameters
| Parameter | Technique | Recommended Starting Conditions | Key Insight |
| Mobile Phase | Column Chromatography | Hexanes:Ethyl Acetate (4:1 v/v) | Adjust ratio based on TLC (aim for Rf ≈ 0.3 for product).[12] |
| Stationary Phase | Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Standard choice for polar compounds.[12][13] |
| Loading Ratio | Column Chromatography | 1:50 (Crude:Silica, w/w) | Prevents band broadening and ensures good separation. |
| Solvent System | Recrystallization | Ethyl Acetate / Hexanes | Dissolve in hot EtOAc, add hot Hexanes until turbid, then cool.[16][18] |
Key Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).
-
On a TLC plate, spot three lanes:
-
Develop the plate, dry it, and visualize under a UV lamp (254 nm). The ketone should be UV active.
-
The reaction is complete when the starting material spot in the "RM" lane has completely disappeared. The product alcohol will appear as a new, more polar (lower Rf) spot.[3][7]
Protocol 2: Standard Column Chromatography
-
Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[19]
-
Allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal volume of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica bed.[12]
-
Begin eluting the column with the mobile phase (e.g., 4:1 Hexanes:EtOAc).
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.[19]
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
University of Colorado, Boulder. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]
-
University of Colorado, Boulder. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
WebAssign. Experiment 3 - Reduction of a Ketone. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
University of Babylon. Recrystallization. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Columbia University. Column chromatography. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
University of Massachusetts Boston. Recrystallization-1.pdf. [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
ResearchGate. (2014). How can I detect the hydrocarbon products such as alcohol, ketone, etc.?. [Link]
-
Reddit. (2018). Help: NaBH4 workup advice. [Link]
-
ResearchGate. Reduction of 1 with sodium borohydride to 2. [Link]
-
IChemE. Chemical reaction hazards associated with the use of sodium borohydride. [Link]
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- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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- 19. m.youtube.com [m.youtube.com]
Minimizing side reactions during 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol isolation
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This technical guide provides in-depth troubleshooting advice and best practices for the synthesis and isolation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to minimize side reactions, maximize yield, and ensure the highest product purity.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is not initiating. What are the common causes and solutions?
A: Failure to initiate is the most common issue in Grignard reactions. It almost always stems from two main factors: an unreactive magnesium surface or the presence of moisture. The magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1]
-
Immediate Actions:
-
Activate the Magnesium: Mechanically crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[1][2]
-
Chemical Activation: Add a single, small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These agents react with the magnesium to expose a fresh, active surface.[1][3]
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous grade. Even trace amounts of water will quench the Grignard reagent as it forms.[4][5]
-
Q2: My reaction produced the target alcohol, but the yield is significantly lower than expected. Why?
A: Low yields, even when the reaction initiates, are often due to the high reactivity of the Grignard reagent with sources other than the target ketone.
-
Reagent Titration: The stated concentration of commercial Grignard reagents can decrease over time. It is imperative to titrate the Grignard reagent just before use to determine its exact molarity.[1][4] This ensures you are using the correct stoichiometry.
-
Moisture Contamination: As mentioned, Grignard reagents are extremely strong bases and will be destroyed by any protic species, most commonly water from insufficiently dried solvents or glassware.[4][5] Using a small excess of the Grignard reagent can sometimes compensate for minor moisture presence, acting as a sacrificial scavenger.[2]
-
Competing Side Reactions: The Grignard reagent can also be consumed by side reactions such as Wurtz coupling or reduction of the ketone.[4]
Q3: During purification, I isolated a significant non-polar impurity. What is it likely to be?
A: A common non-polar byproduct in Grignard reactions is a coupled product, often from a Wurtz-type reaction.[1][5] If you are preparing methylmagnesium bromide, for example, this could be ethane (which would evaporate) or a product formed by reaction with your starting halide. Another possibility is a biphenyl-type impurity formed from the coupling of the Grignard reagent with unreacted aryl halide, especially at higher temperatures.[6][7]
Q4: My product seemed to decompose during the acidic workup. What happened and how can I prevent it?
A: The product, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, is a benzylic alcohol. Benzylic alcohols are highly susceptible to acid-catalyzed dehydration (elimination of water) to form a stable styrene derivative. Using strong acids like HCl or H₂SO₄ during the workup can easily cause this side reaction, leading to significant product loss.
-
Optimized Quenching: The best practice is to quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This provides a mild source of protons to neutralize the alkoxide without creating a strongly acidic environment that promotes dehydration.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the synthesis and isolation of the target compound, highlighting critical decision points for troubleshooting.
Caption: Experimental workflow for Grignard synthesis and isolation.
Troubleshooting Guide
Problem 1: Low Yield with High Recovery of Starting Ketone
-
Symptom: After workup and purification, you isolate a low yield of the desired alcohol and a significant amount of the starting material, 1-(5-chloro-2,3-dimethoxyphenyl)ethanone.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Inactive Grignard Reagent | The Grignard reagent was effectively "dead" before the ketone was added. This is primarily caused by reaction with atmospheric moisture or water in the solvent.[2][4] | Titrate the reagent immediately before use to confirm its molarity. Ensure all glassware is impeccably dry and the reaction is maintained under a positive pressure of inert gas (N₂ or Ar). |
| Enolization of the Ketone | The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This consumes the reagent and regenerates the ketone upon workup. This is more common with sterically hindered ketones or Grignard reagents.[1][4] | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation. Consider using additives like Cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the organometallic reagent. |
| Insufficient Reagent | If the Grignard reagent was not titrated, its actual concentration may have been much lower than stated on the bottle, leading to the ketone being the excess reagent. | Always use a freshly titrated Grignard reagent to ensure accurate stoichiometry. A slight excess (1.1-1.2 equivalents) is often recommended to overcome trace moisture. |
Protocol: Titration of a Grignard Reagent
-
Accurately weigh ~0.2 mmol of I₂ into a flame-dried flask under an inert atmosphere.
-
Dissolve the iodine in ~5 mL of anhydrous THF. The solution will be a dark brown/yellow.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.
-
The endpoint is the disappearance of the brown/yellow color as the Grignard reagent reacts with the iodine.[4]
-
Record the volume of Grignard reagent added and calculate the molarity.
Problem 2: Product Loss & Formation of Alkene Impurity During Workup
-
Symptom: The crude NMR shows signals corresponding to a vinyl group (alkene), and the isolated yield is low after column chromatography.
-
Potential Cause & Solutions:
This issue is almost certainly due to acid-catalyzed dehydration of the benzylic alcohol product during workup. The carbocation intermediate formed at the benzylic position is stabilized by the aromatic ring, making this elimination reaction particularly facile under acidic conditions.
Caption: Comparison of workup conditions and their outcomes.
Protocol: Optimized Workup for Isolating Benzylic Alcohols
-
Cool a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) in an ice bath. The volume should be roughly equal to the reaction volume.
-
While stirring the cold NH₄Cl solution vigorously, slowly add the Grignard reaction mixture via a dropping funnel or pipette.
-
Allow the mixture to warm to room temperature and stir for 15-20 minutes until the salts have dissolved as much as possible.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times to ensure complete recovery of the product.[4]
-
Combine the organic extracts and wash with brine (saturated NaCl solution) to help break any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
By following these guidelines and understanding the chemical principles behind potential side reactions, researchers can significantly improve the yield and purity of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, ensuring reliable and reproducible results in their synthetic endeavors.
References
-
PubChem. (n.d.). 2-Phenylethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Grignard Reaction. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of aromatic ketones. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Li, F., et al. (2014). Identification and Quantitative Analysis of 2- Phenylethanol as Major Impurity in Bromadol by HPLC. Science and Education Publishing. Retrieved from [Link]
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Šačkus, A., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. RSC Publishing. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
-
Kåhlin, J. (2019). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Umeå University. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). An Alternative Procedure for the Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol. Retrieved from [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
-
Margaretha, P. (n.d.). Science of Synthesis. Thieme. Retrieved from [Link]
-
Topal, T. (2022). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2- {(2Z) - DergiPark. Gazi University Journal of Science. Retrieved from [Link]
-
Kumar, R., & Singh, P. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. International Journal of Chemical Studies. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (n.d.). Isolation of Metabolites Produced by Phoma dimorpha Under Submerged Fermentation and Its Evaluation as a Bioherbicide. Retrieved from [Link]
-
ECHA. (n.d.). Biodegradation in water: screening tests. Registration Dossier. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,5-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying a crude ethanol product.
Sources
Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Welcome to the technical support guide for the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are focused on achieving high enantiomeric purity for this key chiral intermediate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the enantiomeric excess (ee) of your product.
Introduction
The enantioselective synthesis of chiral alcohols, such as 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, is a critical step in the development of many pharmaceutical agents.[1][2] Achieving a high enantiomeric excess is often paramount to ensure the desired therapeutic effect and to meet stringent regulatory requirements. This guide will delve into the nuances of asymmetric reduction of the corresponding ketone, 5'-Chloro-2',3'-dimethoxyacetophenone, offering practical solutions to common issues encountered in the laboratory.
Troubleshooting Guide & FAQs
This section addresses specific problems you may face during your experiments, providing explanations and actionable solutions.
Low Enantiomeric Excess (<90%)
Q1: My asymmetric reduction is yielding a low enantiomeric excess. What are the most probable causes and how can I address them?
A1: Low enantiomeric excess is a frequent challenge and can originate from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Quality: The selection of the chiral catalyst is the most critical factor. For the reduction of prochiral ketones, oxazaborolidine catalysts (like the Corey-Bakshi-Shibata or CBS catalyst) are widely used and effective.[3][4] If you are using a CBS catalyst and observing low ee, consider the following:
-
Catalyst Degradation: Oxazaborolidine catalysts are sensitive to moisture and air.[5] Ensure you are using a fresh or properly stored catalyst. It's advisable to use a recently purchased bottle or a freshly prepared solution.[5]
-
Incorrect Catalyst Enantiomer: Double-check that you are using the correct enantiomer of the catalyst to produce your desired product enantiomer. For example, an (S)-CBS catalyst will typically yield the (R)-alcohol.
-
-
Reaction Conditions:
-
Temperature Control: The enantioselectivity of many asymmetric reductions is highly dependent on temperature.[6][7] Generally, lower temperatures lead to higher enantiomeric excess.[5] If your reaction is running at room temperature, try cooling it to 0°C, -20°C, or even -78°C. However, be aware that in some systems, there can be a non-linear relationship between temperature and ee, with an optimal temperature that is not the lowest possible.[7][8]
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity.[9] Aprotic solvents like tetrahydrofuran (THF) and toluene are commonly used for borane-mediated reductions.[7] The polarity and coordinating ability of the solvent can influence the transition state of the reaction.[9] It is worthwhile to screen a few different anhydrous solvents to find the optimal one for your specific substrate and catalyst system. Some research has even shown that chiral solvents can induce enantioselectivity.[10]
-
-
Reagent Purity:
-
Presence of Water: Moisture is detrimental to reactions involving borane reagents and many chiral catalysts.[5] Ensure all glassware is rigorously oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]
-
Purity of the Ketone Substrate: Impurities in your starting material can interfere with the catalyst, leading to lower ee. Purify the 5'-Chloro-2',3'-dimethoxyacetophenone by recrystallization or column chromatography before the reduction.
-
-
Non-Catalyzed Reduction: At higher temperatures, the non-catalyzed reduction of the ketone by the borane reagent can become significant.[7][11] This background reaction is not enantioselective and will lower the overall ee of the product.[7] Lowering the reaction temperature can help to minimize this side reaction.[11]
Q2: I've tried lowering the temperature, but the reaction is now extremely slow. How can I improve the reaction rate without sacrificing enantioselectivity?
A2: This is a common trade-off. Here are a few strategies to consider:
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it's essential to find a balance, as it can also increase costs. Experiment with incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if you can achieve a reasonable reaction time at a lower temperature.
-
Concentration: The concentration of your reactants can influence the reaction rate. You can try modestly increasing the concentration of your substrate and reagents. However, be mindful that this could also affect solubility and heat transfer.
-
Alternative Borane Sources: The choice of borane reagent can affect reactivity. Borane-dimethyl sulfide (BMS) and borane-THF adducts are common choices.[12] Catecholborane is another option that can be used with oxazaborolidine catalysts.[3] You might find that one borane source offers a better balance of reactivity and selectivity for your system.
Product Purification and Analysis
Q3: How can I effectively purify my chiral alcohol to improve its enantiomeric excess post-reaction?
A3: If your reaction yields a product with a moderate to high ee, you can often enrich it to >99% ee through purification techniques:
-
Chiral Resolution via Diastereomeric Salt Formation: This is a classical and highly effective method.[13] You can react your chiral alcohol with a chiral acid (a resolving agent) to form diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization or chromatography.[14] After separation, hydrolysis of the ester will yield the enantiomerically pure alcohol.
-
Enantioselective Recrystallization: If your product is a crystalline solid, it may be possible to enrich the enantiomeric excess through careful recrystallization.[15] This technique, sometimes referred to as self-disproportionation of enantiomers, can be highly effective for achieving high enantiopurity.[16]
Q4: What is the best way to accurately determine the enantiomeric excess of my 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol?
A4: The most reliable and widely used method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) .[5][17]
-
Column Selection: You will need a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point for the separation of chiral alcohols.[18][19]
-
Method Development: You will need to develop a suitable method by screening different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol for normal phase HPLC). The goal is to achieve baseline separation of the two enantiomer peaks.[19] The ratio of the peak areas will give you the enantiomeric ratio, from which you can calculate the enantiomeric excess. Chiral supercritical fluid chromatography (SFC) can be a faster and more environmentally friendly alternative to HPLC for some separations.[19]
Alternative Synthetic Strategies
Q5: Are there other methods besides catalytic reduction that I should consider for producing enantiomerically pure 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol?
A5: Yes, several other powerful techniques exist for asymmetric synthesis:
-
Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can provide excellent enantioselectivity, often with high yields under mild reaction conditions.[20][21] Many commercially available enzymes can reduce ketones to their corresponding alcohols with high ee. You may need to screen a panel of enzymes to find one with the desired stereoselectivity for your substrate.
-
Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material and modifies it through a series of chemical reactions to obtain the desired product. While this can be a very effective strategy, it depends on the availability of a suitable chiral starting material that is structurally related to your target molecule.
-
Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (often based on ruthenium, rhodium, or iridium) to transfer hydrogen from a simple hydrogen donor, like isopropanol or formic acid, to the ketone.[3] These reactions can be highly efficient and enantioselective.
Experimental Protocols
General Protocol for Asymmetric Reduction using a CBS Catalyst
This is a general procedure and should be optimized for your specific reaction.
-
Preparation:
-
Oven-dry all glassware overnight and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents and reagents.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 5'-Chloro-2',3'-dimethoxyacetophenone (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.
-
-
Catalyst and Reagent Addition:
-
Add the (S)- or (R)-CBS catalyst solution (typically 5-10 mol%) to the stirred ketone solution.
-
Slowly add the borane reagent (e.g., borane-dimethyl sulfide complex or a solution of borane-THF) dropwise to the reaction mixture, maintaining the desired temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow, careful addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC analysis.
-
General Protocol for Chiral HPLC Analysis
-
Sample Preparation:
-
Prepare a dilute solution of your purified 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio will need to be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Temperature: 25°C.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas to determine the enantiomeric ratio.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for Enantiomeric Excess
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Enantiomeric Excess (ee %) |
| 1 | 10% (S)-CBS | 25 | THF | 85 |
| 2 | 10% (S)-CBS | 0 | THF | 92 |
| 3 | 10% (S)-CBS | -20 | THF | 96 |
| 4 | 10% (S)-CBS | -20 | Toluene | 94 |
| 5 | 5% (S)-CBS | -20 | THF | 95 |
This table illustrates the potential impact of temperature and solvent on the enantiomeric excess of the reaction. Actual results may vary.
Visualizations
Caption: A troubleshooting workflow for addressing low enantiomeric excess.
Caption: A simplified diagram of a catalytic cycle for asymmetric ketone reduction.
References
- Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs. (2017, March 24).
- Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction - ACS Publications. (2006, February 15).
- Thermal effects in the organocatalytic asymmetric Mannich reaction - PubMed. (2006, March 31).
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry - ACS Publications. (2003, December 3).
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018, September 20).
- Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol - Benchchem.
- enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis - Benchchem.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF - ResearchGate.
- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC.
- Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst - ACS Publications. (2022, April 15).
- Enantioselective reduction of ketones - Grokipedia.
- (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - ResearchGate.
- A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas - SciSpace. (2017, November 15).
- Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. (2021, April 6).
- Chiral Catalysts: Organic Chemicals.
- Asymmetric Synthesis.
- A new catalytic enantioselective reducing reagent system from (2)-a,a-diphenylpyrrolidinemethanol and 9-borabicyclo[3.3.1]nonane.
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F. (2023, May 5).
- EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023, January 28).
- Solvent Steers Chiral Synthesis - ACS Axial - American Chemical Society. (2019, July 3).
- Chiral HPLC Separations - Phenomenex.
- Enantioselective reduction of ketones - Wikipedia.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
- Asymmetric Synthesis with Chemical and Biological Methods.
- Enantioselective Reduction of Ketones.
- A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography - Benchchem.
- The Ghosh Laboratory: New Asymmetric Synthesis Research - Purdue University.
- Enantioselective NHC-Catalyzed Redox [4+2]-hetero-Diels- Alder Reactions using α,β-Unsaturated Trichloromethyl ketones as Amid.
- 5.19: Chiral Catalysts for Production of Enantiomerically Pure Compounds - Chemistry LibreTexts. (2022, May 6).
- Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. (2021, October 8).
- Basics of chiral HPLC - Sigma-Aldrich.
- Enantioselective reduction of methoxy- and bromo-acetophenones - ResearchGate.
- Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
- Asymmetric Synthesis - University of York.
- CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach | The Journal of Organic Chemistry - ACS Publications. (2005, September 27).
-
chiral columns . Retrieved from
- Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017, February 24).
- Enantiomeric Excess Explained | %ee and Rotation Calculations - YouTube. (2026, February 9).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. york.ac.uk [york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Steers Chiral Synthesis [axial.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
Technical Support Center: Solubility Optimization for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Executive Summary & Compound Profile
The Challenge: Researchers frequently encounter "crash-out" precipitation when diluting 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol from organic stock solutions into aqueous media. This guide addresses the physicochemical barriers inherent to this molecule and provides validated protocols to achieve stable aqueous dispersions for biological assays.
Compound Analysis:
-
Core Structure: Phenyl ring substituted with a chlorine atom (lipophilic, electron-withdrawing) and two methoxy groups (bulky, lipophilic shielding).
-
Functional Handle: Secondary aliphatic alcohol (-CH(OH)CH3).
-
Physicochemical Behavior: The molecule exhibits Class II behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). The combination of the chloro and dimethoxy substituents significantly increases the partition coefficient (LogP > 2.5 estimated) compared to the parent phenyl ethanol, creating a high energy barrier for hydration.
Troubleshooting: Frequently Asked Questions (FAQs)
Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS, but I see fine particulates. Why?
A: This is the "Solvent Shift" phenomenon . While the compound is highly soluble in DMSO (aprotic, polar), the rapid introduction of water (a protic, high-dielectric solvent) drastically raises the free energy of the system. The hydrophobic chlorine and methoxy groups drive the molecules to aggregate to minimize water contact, overcoming the weak hydrogen bonding potential of the single hydroxyl group.
-
Immediate Fix: Ensure your aqueous buffer is warm (37°C) and vortex immediately upon addition. If precipitation persists, you require a Co-solvent System (See Module 3).
Q2: Can I improve solubility by adjusting the pH of my buffer?
A: NO. Do not waste time on pH titration.
-
The Science: Solubility relies on ionization. To ionize, a molecule needs an acidic or basic center with a pKa within the physiological range (2–10).
-
The -OH group is an aliphatic alcohol (pKa ~16–18), not a phenol. It will not deprotonate in water.
-
The -OCH3 groups are ethers (non-ionizable).
-
The -Cl group is neutral.
-
Q3: What is the maximum concentration I can achieve in cell culture media?
A: In pure RPMI/DMEM without additives, the thermodynamic solubility is likely < 50 µM . However, by using a Kinetic Solubility Protocol (pre-dissolving in DMSO/PEG), you can often maintain supersaturation at 100 µM for the duration of a standard 24-hour assay, provided you avoid freeze-thaw cycles.
Decision Matrix: Selecting a Solubilization Strategy
Use the following logic flow to determine the correct protocol for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization method based on concentration requirements and biological context.
Experimental Protocols
Method A: The DMSO "Spike" (For < 50 µM)
Best for: High-Throughput Screening (HTS), Enzyme Assays.
-
Prepare a 20 mM stock solution in anhydrous DMSO.
-
Calculate the volume required for a 1:1000 dilution (final 0.1% DMSO).
-
Critical Step: Place the pipette tip submerged into the vortexing buffer/media and dispense slowly. Do not dispense onto the liquid surface or the side of the tube, as this creates local high-concentration "hotspots" that trigger nucleation [2].
Method B: Cyclodextrin Complexation (The Gold Standard)
Best for: High concentrations (>100 µM), Cell Culture, In Vivo Injection.
Why it works: The 5-chloro-2,3-dimethoxyphenyl moiety is hydrophobic and bulky. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) possesses a hydrophobic cavity (~6.0–6.5 Å) that perfectly accommodates the phenyl ring, shielding the chlorine and methoxy groups from water while the hydrophilic exterior ensures solubility [3].
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS. Filter sterilize (0.22 µm).
-
Weigh solid 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
-
Add the HP-β-CD solution to the solid to achieve a target concentration of 1–5 mg/mL .
-
Sonicate for 30 minutes at 40°C or stir overnight at room temperature.
-
Visual Check: The solution should turn clear. If cloudy, centrifuge at 10,000 x g for 5 mins to remove non-complexed solids. Use the supernatant.
Method C: PEG/Surfactant Co-solvent System
Best for: IP/IV administration in rodents where high load is needed.
Formulation Vehicle:
-
10% DMSO
-
40% PEG 400
-
5% Tween 80
-
45% Saline (0.9% NaCl)
Protocol:
-
Dissolve compound completely in DMSO (10% of final vol).
-
Add PEG 400 and Tween 80; vortex until mixed.
-
Slowly add Saline (warm) while vortexing.
-
Note: If precipitation occurs upon saline addition, the drug load is too high. Reduce concentration or switch to Method B.
-
Comparative Solubility Data
The following table summarizes expected solubility outcomes based on internal modeling of chlorodimethoxybenzene derivatives.
| Solvent System | Estimated Solubility | Stability | Biological Compatibility |
| Pure Water (pH 7) | < 10 µM | Poor (Precipitates) | High |
| PBS + 0.1% DMSO | ~ 50 µM | Moderate (24h) | High |
| 20% HP-β-CD | > 1000 µM | Excellent (>7 days) | High (Non-toxic) |
| PEG 400 / Saline (40:60) | ~ 500 µM | Good | Moderate (Viscous) |
| Ethanol | > 50 mM | High | Low (Toxic to cells >1%) |
References
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for the "submerged injection" technique in DMSO spiking).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Authoritative review on Cyclodextrin cavity sizes and phenyl ring complexation).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Foundational text on LogP and solubility issues in drug discovery).
For further assistance, please contact the Formulation Support Team at referencing Ticket #SOL-2305.
Controlling temperature variables in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol synthesis
Technical Support Center: Synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Subject: Controlling Thermodynamics & Kinetics in Aryl Ketone Reduction Ticket ID: #RXN-5CL-23DM-KB Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are performing a nucleophilic addition of hydride to the carbonyl group of 5-Chloro-2,3-dimethoxyacetophenone to yield 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol .[1][2]
While Sodium Borohydride (
This guide details the thermal boundaries required to maintain the integrity of the aryl chloride while ensuring complete reduction.
Part 1: Critical Thermal Parameters
The following table summarizes the operational windows for the standard
| Phase | Target Temp | Critical Limit ( | Scientific Rationale |
| Reagent Addition | The reaction is exothermic ( | ||
| Reaction Propagation | Warming to Room Temp (RT) overcomes the activation energy barrier ( | ||
| Quenching (Acid) | Hydrolysis of excess borohydride releases 4 moles of | ||
| Solvent Removal | The product is a benzylic alcohol. Excessive heat during concentration can promote dehydration to the styrene derivative or ether formation. |
Part 2: Troubleshooting & FAQs
Q1: The reaction stalled at 60% conversion. Should I heat it to reflux?
Answer: No. Heating to reflux in methanol (
-
The Cause: Incomplete conversion is usually due to moisture in the solvent consuming the hydride, not a lack of thermal energy.
reacts with water/alcohols to release , depleting the reagent.[3] -
The Fix: Instead of heating (which accelerates reagent decomposition), add an additional 0.2 equivalents of
at , then allow it to warm to RT again. -
Warning: High temperatures increase the risk of affecting the 5-Chloro substituent if trace transition metals are present, though
is generally safe for aryl chlorides.
Q2: I see vigorous bubbling and foaming during the quench. Is my product decomposing?
Answer: The bubbling is likely hydrogen gas, not product decomposition, but the rate is dangerous.
-
Mechanism:
.[1][2] -
Thermal Control: This hydrolysis is highly exothermic. If the temperature spikes, the gas expands rapidly.
-
Solution: Stop acid addition immediately. Cool the vessel back to
. Resume addition dropwise only when the internal temperature is stable.
Q3: Can I use catalytic hydrogenation ( ) instead to avoid the boron waste?
Answer: Not recommended. [1][2]
-
Reason: The 5-Chloro substituent is susceptible to hydrodehalogenation (cleavage of the C-Cl bond) under standard hydrogenation conditions.[1]
-
Result: You will likely produce a mixture of the desired product and the dechlorinated analog (1-(2,3-dimethoxyphenyl)ethanol), which are difficult to separate.[1][2]
is chemoselective and will leave the aryl chloride intact.
Part 3: Validated Protocol
Reagents:
-
Substrate: 5-Chloro-2,3-dimethoxyacetophenone (1.0 eq)[1][2]
-
Reductant:
(0.6 - 0.8 eq; theoretical is 0.25 eq, but excess is required for kinetics)[1][2] -
Solvent: Anhydrous Methanol (0.2 M concentration)
Step-by-Step Methodology:
-
Dissolution (Endothermic): Dissolve the ketone in methanol. The solution may cool slightly.
-
Cooling: Place the reaction vessel in an ice/water bath. Allow internal temperature to reach
. -
Controlled Addition (Exothermic): Add
solid in small portions over 15–20 minutes.-
Checkpoint: Monitor internal temp. Do not allow it to exceed
.
-
-
Propagation: Remove the ice bath. Allow the mixture to warm to
. Stir for 1–2 hours.-
Validation: Check TLC or HPLC for disappearance of the ketone.
-
-
Quench (Highly Exothermic): Cool the mixture back to
. Slowly add 1N HCl or Saturated dropwise.-
Safety: Ensure adequate venting for
gas.[4]
-
-
Isolation: Evaporate methanol under reduced pressure at
. Extract the aqueous residue with Ethyl Acetate or DCM.
Part 4: Process Logic Visualization
The following diagrams illustrate the chemical pathway and the safety logic required for the workup.
Figure 1: Reaction Pathway & Thermal Logic
Caption: Figure 1: Thermal modulation is required to balance kinetic safety (0°C) with thermodynamic completion (25°C).
Figure 2: Quench Safety Decision Tree
Caption: Figure 2: Decision logic for acid quenching to prevent thermal runaway and hydrogen gas hazards.
References
-
Chemical Reaction Hazards (IChemE): Duggan, P. J., Johnson, A. A., & Rogers, R. L. (1994).[2] Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series No. 134. Retrieved from [1][2]
-
Standard Reduction Protocols: Master Organic Chemistry. (2011).[5] Sodium Borohydride (NaBH4) as a Reagent in Organic Chemistry. Retrieved from
-
Safety Data & Handling: University of California, Santa Barbara. (2012).[3] Standard Operating Procedure: Sodium Borohydride.[3] Retrieved from [1][2]
- Borohydride Thermodynamics: Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. Journal of the American Chemical Society. (Contextual citation for steric hindrance in substituted acetophenones).
Sources
- 1. prepchem.com [prepchem.com]
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Technical Support Center: Catalyst Selection for Efficient Hydrogenation to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
This guide serves as a dedicated technical resource for researchers, scientists, and process chemists engaged in the catalytic hydrogenation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone. Our goal is to provide actionable insights and data-driven solutions to common challenges encountered during this specific synthesis, ensuring efficient and selective conversion to the desired secondary alcohol, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions regarding the catalytic hydrogenation of chloro-substituted aromatic ketones, establishing a baseline understanding for effective troubleshooting.
Q1: What are the primary chemical challenges in the hydrogenation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone?
The hydrogenation of this substrate presents two main selectivity challenges:
-
Chemoselectivity (Ketone vs. Aromatic Ring): The primary goal is the reduction of the ketone carbonyl group to a secondary alcohol. Over-reduction, leading to the hydrogenation of the dimethoxy-substituted benzene ring, is a potential side reaction, typically occurring under harsh conditions (high temperature and pressure).
-
Hydrodechlorination (C-Cl Bond Cleavage): The most significant and common challenge is the hydrogenolysis of the aryl-chloride bond. This side reaction, often called hydrodehalogenation, removes the chlorine atom, yielding 1-(2,3-dimethoxyphenyl)ethanol as a major impurity. The propensity for this reaction is highly dependent on the choice of catalyst and reaction conditions.[1][2]
Q2: Which general classes of catalysts are employed for this type of ketone reduction?
Both heterogeneous and homogeneous catalysts are viable, each offering distinct advantages and disadvantages.[3][4]
-
Heterogeneous Catalysts: These are solid-phase catalysts, typically a noble or base metal dispersed on a high-surface-area support like activated carbon or alumina (e.g., Pd/C, Pt/C, Raney® Nickel).[5] They are favored for their ease of separation, reusability, and cost-effectiveness in industrial applications.[6][7]
-
Homogeneous Catalysts: These are soluble metal-ligand complexes (e.g., based on Ruthenium, Rhodium, or Iridium).[8][9] They often exhibit superior selectivity and activity under milder conditions and are the catalysts of choice for asymmetric hydrogenation to produce a single enantiomer of the alcohol product.[10][11]
Q3: How does the choice of a common heterogeneous catalyst impact hydrodechlorination?
The choice of metal is the most critical factor in controlling hydrodechlorination:
-
Palladium (Pd): Palladium on carbon (Pd/C) is a highly active hydrogenation catalyst but is notoriously efficient at catalyzing hydrodechlorination, especially with aryl chlorides.[2][12] Its use is generally discouraged for this substrate unless very specific conditions or catalyst modifications are employed to suppress C-Cl bond cleavage.
-
Platinum (Pt): Platinum on carbon (Pt/C) is often a better choice as it typically shows lower hydrodechlorination activity compared to palladium for aryl chlorides. It provides a good balance of activity for ketone reduction while better preserving the halogen substituent.
-
Rhodium (Rh): Rhodium catalysts can be very effective for ketone hydrogenation. However, depending on the support and conditions, they can also hydrogenate the aromatic ring. Their propensity for dehalogenation is generally lower than that of palladium.
-
Raney® Nickel: This is a cost-effective, non-precious metal catalyst.[5][13] While highly active for reducing various functional groups, it can be non-specific and may require careful optimization to prevent dehalogenation and other side reactions.[14][15]
Q4: When should I consider a homogeneous catalyst for this synthesis?
A homogeneous catalyst is the preferred choice under two primary circumstances:
-
Asymmetric Synthesis: If the goal is to produce a specific enantiomer ((R)- or (S)-1-(5-Chloro-2,3-dimethoxyphenyl)ethanol), a chiral homogeneous catalyst is required. Ruthenium and Rhodium complexes with chiral phosphine or diamine ligands (e.g., BINAP, TsDPEN) are industry standards for asymmetric ketone hydrogenation and transfer hydrogenation.[11][16]
-
Maximizing Selectivity: When hydrodechlorination with heterogeneous catalysts remains a persistent issue even after optimization, a well-chosen homogeneous catalyst can offer superior selectivity under significantly milder conditions (lower temperature and pressure), thereby minimizing C-Cl bond cleavage.[17]
Q5: How does solvent selection influence the reaction outcome?
The solvent plays a crucial role in catalyst activity and selectivity.[18][19]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These are the most common solvents for ketone hydrogenation. They are effective at dissolving the substrate and hydrogen, and their ability to donate hydrogen bonds can influence reaction rates.[19][20] Isopropanol can also serve as a hydrogen source in transfer hydrogenation reactions.[21][22]
-
Aprotic Solvents (e.g., THF, Toluene): These can also be used. The choice may depend on substrate solubility and downstream processing. In some cases, solvent-catalyst interactions can significantly alter performance.[18]
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for issues commonly encountered during the hydrogenation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone. Use the following decision workflow and Q&A to diagnose and resolve experimental challenges.
Catalyst and Condition Selection Workflow
Caption: Decision workflow for catalyst selection.
Q1: Problem: My reaction is slow or shows incomplete conversion.
-
Potential Cause 1: Catalyst Inactivity/Poisoning. The catalyst may be old, from a poor-quality batch, or poisoned by impurities in the substrate or solvent (e.g., sulfur compounds).[24] Precious metal catalysts can be particularly sensitive to sulfur.[25]
-
Solution:
-
Use a fresh batch of catalyst from a reputable supplier.
-
Ensure the substrate and solvent are of high purity. If necessary, purify the starting material by recrystallization or chromatography.
-
Increase the catalyst loading (e.g., from 5 wt% to 10 wt%), but be aware this may also increase the rate of side reactions.
-
-
-
Potential Cause 2: Insufficient Hydrogen Delivery. The reaction is mass-transfer limited. Hydrogen from the headspace is not dissolving into the liquid phase and reaching the catalyst surface quickly enough.
-
Solution:
-
Increase the stirring rate to improve gas-liquid mixing.
-
Ensure the reaction vessel has a large headspace-to-liquid volume ratio.
-
Increase the hydrogen pressure. For many ketone hydrogenations, moving from atmospheric pressure to 3-5 bar (approx. 45-75 psi) can significantly increase the rate.
-
-
-
Potential Cause 3: Inappropriate Temperature. The reaction may be too cold.
-
Solution: Gently warm the reaction. A modest increase from room temperature to 40-60°C can dramatically improve kinetics without significantly promoting side reactions. Monitor closely.
-
Q2: Problem: I am observing significant hydrodechlorination.
-
Potential Cause 1: Incorrect Catalyst Choice. As detailed in the FAQ, palladium is a primary culprit for hydrodechlorination.[1]
-
Solution: Immediately switch from a Pd-based catalyst to Platinum on Carbon (Pt/C) or Raney Nickel . Pt is generally much more selective for this purpose.
-
-
Potential Cause 2: Reaction Conditions are too Harsh. High temperature, high hydrogen pressure, and long reaction times all favor the thermodynamically stable dechlorinated product.
-
Solution:
-
Reduce Temperature: Operate at or near room temperature if possible.
-
Reduce Pressure: Use the lowest hydrogen pressure that provides an acceptable reaction rate (e.g., 1-5 bar).
-
Monitor Carefully: Track the reaction by TLC or GC/LC and stop it as soon as the starting material is consumed to prevent over-reduction of the product.
-
-
-
Potential Cause 3: Presence of a Base. Bases (e.g., NaOH, KOH, Et3N), often added to neutralize acidic impurities or as part of a transfer hydrogenation protocol, can promote hydrodechlorination over Raney-Ni and Pd/C.[14]
-
Solution: If a base is not essential, perform the reaction under neutral conditions. If a base is required (e.g., for transfer hydrogenation), use the mildest effective base and the lowest possible stoichiometry.
-
Q3: Problem: I am observing over-reduction of the aromatic ring.
-
Potential Cause: The catalyst and/or conditions are too aggressive, leading to the saturation of the benzene ring. This is more common with Rhodium and Ruthenium catalysts at high pressures.
-
Solution:
-
Avoid highly active ring-hydrogenating catalysts like Rh/C unless necessary. Stick with Pt/C or Ni.
-
Strictly control the reaction conditions. Reduce hydrogen pressure and temperature.
-
Stop the reaction immediately upon consumption of the starting ketone.
-
-
Part 3: Comparative Data and Experimental Protocol
Table 1: Comparison of Catalyst Systems for Ketone Hydrogenation
| Catalyst System | Support/Ligand | Typical Conditions | Solvent | Key Advantages | Crucial Limitations & Risks |
| Pd/C | Activated Carbon | 25-80°C, 1-50 bar H₂ | Alcohols, THF, EtOAc | High activity, widely available, good for many functional groups. | Very high risk of hydrodechlorination. [1][2] Not recommended for this substrate. |
| Pt/C or PtO₂ | Activated Carbon | 25-80°C, 1-50 bar H₂ | Alcohols, AcOH | Good activity, significantly lower dehalogenation vs. Pd. | Can be less active than Pd/C; may require higher loading or pressure. |
| Raney® Ni | Aluminum Alloy | 50-150°C, 10-100 bar H₂ | Alcohols | Cost-effective, highly active, tolerant to some impurities.[5][13] | Can be non-specific; risk of dehalogenation under harsh conditions; pyrophoric.[13][14] |
| Ru-BINAP | Chiral Diphosphine | 30-80°C, 10-100 bar H₂ | Methanol, Ethanol | Excellent for asymmetric hydrogenation (high ee).[11] | Homogeneous (requires complex workup), expensive ligand. |
| Rh-TsDPEN | Chiral Diamine | 25-50°C | i-PrOH or H₂O/Formate | Excellent for Asymmetric Transfer Hydrogenation (ATH), avoids high-pressure H₂.[16][26] | Homogeneous, may have lower throughput than high-pressure systems. |
Experimental Protocol: Recommended Starting Procedure for Selective Hydrogenation
This protocol uses Pt/C under mild conditions to maximize selectivity and minimize hydrodechlorination.
1. Materials and Setup:
-
Reactants: 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, high-purity solvent (e.g., Methanol or Ethanol).
-
Catalyst: 5% Platinum on Carbon (5% Pt/C), typically 5-10 mol% relative to the substrate.
-
Apparatus: A hydrogenation vessel rated for pressure (e.g., a Parr shaker or a thick-walled glass flask with a three-way stopcock for balloon hydrogenation).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
-
Hydrogen Source: Hydrogen (H₂) cylinder with regulator or a balloon filled with H₂.
2. Procedure:
-
Vessel Preparation: Add the 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (1.0 eq) and a magnetic stir bar to the reaction vessel.
-
Solvent Addition: Add the solvent (e.g., Methanol) to create a solution of approximately 0.1-0.5 M concentration.
-
Inerting: Seal the vessel and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen. This is a critical safety step.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 5% Pt/C catalyst (0.05 - 0.10 eq by weight relative to substrate). Note: Catalysts can be pyrophoric; do not add them to a solvent in the presence of air.
-
Hydrogen Purge: Seal the vessel again and purge the headspace with hydrogen gas 3-5 times, evacuating to a vacuum between purges.
-
Reaction: Pressurize the vessel to the desired H₂ pressure (start with 1-3 bar / 15-45 psi) or affix a hydrogen-filled balloon. Begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small, filtered samples periodically and analyzing them by TLC, GC, or LC-MS. Check for the disappearance of the starting material and the appearance of the product and any byproducts (especially the dechlorinated analog).
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. CAUTION: The filter cake is saturated with hydrogen and can ignite upon exposure to air while wet with solvent. Quench the filter cake carefully with water before disposal.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
-
Purification: Purify the crude 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol by recrystallization or flash column chromatography as needed.
References
- Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). In Asymmetric Synthesis (pp. 1-40). Wiley-VCH.
- Palmer, M. J., et al. (2004). Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Organic Process Research & Development, 8(5), 754-758.
- Jackson, R. F. W. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
- Le, T. B., et al. (2011). Mechanistic Investigation of the Hydrogenation of Ketones Catalyzed by a Ruthenium(II) Complex Featuring an N-Heterocyclic Carbene with a Tethered Primary Amine Donor: Evidence for an Inner Sphere Mechanism. Organometallics, 30(6), 1595-1606.
- Duraczyńska, D., et al. (2021). Solvent and substituent effects in hydrogenation of aromatic ketones over Ru/polymer catalyst under very mild conditions.
- Morris, R. H. (2012). Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes.
- Kollár, L., et al. (2018). Theoretical calculations on rhodium(III)-Cp* catalyzed asymmetric transfer hydrogenation of acetophenone using monosulfonamide ligands derived from (1R,2R)-diaminocyclohexane. Journal of Organometallic Chemistry, 867, 228-234.
- Wang, D., et al. (2024).
- Nádasdi, G., et al. (2019). Strong Solvent Effects on Catalytic Transfer Hydrogenation of Ketones with [Ir(cod)(NHC)(PR3)
- De Vries, J. G., & Gemoets, H. P. L. (2017). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts.
- Magano, J., & Dunetz, J. R. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RSC Advances, 2(4), 1275-1296.
- Homogeneous Hydrogenation C
- Wang, Y., et al. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. ChemRxiv.
- Wang, Y., et al. (2021). Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor. Reaction Chemistry & Engineering, 6(12), 2275-2282.
- Wang, Y., et al. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. ChemRxiv.
- Reek, J. N. H., et al. (2007). SPOs as new ligands in Rh(III) catalyzed enantioselective transfer hydrogenation. Tetrahedron: Asymmetry, 18(13), 1561-1568.
- Le, C., & Toste, F. D. (2021). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- Ruan, B., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 56(18), 2496-2511.
- Bähn, S., et al. (2011). The solvent determines the product in the hydrogenation of aromatic ketones using unligated RhCl3 as catalyst precursor. Catalysis Science & Technology, 1(1), 81-85.
- Mechanistic comparison of heterogeneous and homogeneous hydrogen
- Wang, H., et al. (2018). Highly Loaded and Dispersed Ni2P/Al2O3 Catalyst with High Selectivity for Hydrogenation of Acetophenone.
- Wu, X., et al. (2008). RhIII‐ and IrIII‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones in Water. Chemistry – An Asian Journal, 3(8-9), 1016-1024.
- Wang, Y., et al. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor.
- Gladden, L. F., et al. (2020). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. Catalysis Science & Technology, 10(2), 542-552.
- Marques, C. A., et al. (1993). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry, 58(20), 5435-5442.
- Choi, J.-W., et al. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry, 18(1), 279-286.
- Tundo, P., & Marques, C. A. (2002). Hydrodechlorination and Hydrogenation over Raney–Ni under Multiphase Conditions.
- American Chemical Society. (2022).
- Berkessel, A., & Schubert, T. (2002). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. Journal of the American Chemical Society, 124(30), 8693-8698.
- Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry.
- Liu, X., & Astruc, D. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5459.
- Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Mironenko, R. M., et al. (2020). Palladium hydrogenation catalyst based on a porous carbon material obtained upon the dehydrochlorination of a chloro polymer.
- D. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Vineeth Chemicals. (n.d.).
- Clariant. (n.d.).
- Taylor & Francis. (n.d.). Raney Nickel – Knowledge and References.
- MilliporeSigma. (n.d.).
- Choi, J.-W., et al. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved e. Hokkaido University Collection of Scholarly and Academic Papers.
- TCI Chemicals. (n.d.).
- Pitre, S. P., & Scaiano, J. C. (2016). Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper.
- N.E. CHEMCAT. (2025, July 24).
- Marques, C. A., et al. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- Hydrogenation troubleshooting. (2023, February 17). Reddit.
- Sumitomo Chemical Co., Ltd. (n.d.). Development of a New Acetophenone Hydrogenation Process for Propylene Oxide Production.
- Agarwal, V., & Lewis, J. C. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
- Uozumi, Y., et al. (2005).
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Technical Support Center: Ensuring the Stability of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Welcome to the technical support center for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the potential degradation pathways and implementing proper experimental controls, you can ensure the integrity and reliability of your results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. For more detailed troubleshooting, please refer to the corresponding guides.
Q1: My sample of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol has developed a yellow tint. What could be the cause?
A1: A yellow discoloration often indicates oxidative degradation. This can be initiated by exposure to air (oxygen) or light. The aromatic ring and the ethanol substituent are susceptible to oxidation, which can lead to the formation of chromophoric impurities. To mitigate this, it is crucial to store the compound under an inert atmosphere and protect it from light.
Q2: I've observed a decrease in the purity of my stored compound. What are the likely degradation mechanisms?
A2: The primary degradation pathways for this molecule are likely oxidation and hydrolysis. The ethanol group can be oxidized to a ketone, and the methoxy groups on the aromatic ring can be susceptible to cleavage under certain conditions. Additionally, as a chlorinated organic compound, it may undergo slow hydrolysis in the presence of moisture, potentially leading to the formation of hydrochloric acid (HCl), which can further catalyze degradation.[1]
Q3: What are the ideal storage conditions for long-term stability?
A3: For optimal long-term stability, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store it in a cool, dry, and dark place. For particularly sensitive applications, storage in a desiccator within a refrigerator or freezer is advisable to minimize thermal and hydrolytic degradation.
Q4: Can I handle this compound on an open bench?
A4: Due to its sensitivity to air and moisture, it is strongly recommended to handle 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in a controlled environment, such as a glove box or under a stream of inert gas using Schlenk line techniques.[3][4] This minimizes exposure to atmospheric oxygen and humidity, which are key drivers of degradation.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for monitoring the stability of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.[5][6] It allows for the separation and quantification of the parent compound and its degradation products. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and UV-Vis spectroscopy to detect changes in the electronic structure of the molecule, which can indicate degradation.[7]
II. Troubleshooting Guides
This section provides detailed protocols and explanations to help you investigate and resolve stability issues with 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Guide 1: Investigating Discoloration and Impurity Formation
If you observe a change in the physical appearance of your sample or a decrease in purity, a systematic investigation is necessary to identify the cause and prevent further degradation.
Logical Flow for Troubleshooting Discoloration
Caption: Troubleshooting workflow for discoloration.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify the key environmental factors that affect the stability of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.[8][9]
Objective: To determine the susceptibility of the compound to light, heat, oxidation, and hydrolysis.
Materials:
-
1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
-
HPLC-grade acetonitrile and water
-
Hydrogen peroxide (3%)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Amber and clear glass vials
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare stock solutions of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Photostability: Expose the solution in a clear vial to light in a photostability chamber. Keep a control sample in an amber vial wrapped in foil.
-
Thermal Stress: Place a vial of the solution in an oven at 60°C. Keep a control sample at room temperature.
-
Oxidative Stress: Add 1 mL of 3% hydrogen peroxide to 1 mL of the stock solution.[10] Keep a control with 1 mL of water instead of peroxide.
-
Acidic Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution.
-
Basic Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution.
-
-
Time Points: Analyze samples at initial (t=0), 24, 48, and 72-hour time points.
-
Analysis: Use HPLC to quantify the remaining parent compound and detect the formation of degradation products.
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products |
| Photostability | Photolytic cleavage, oxidation | Oxidized aromatic species, free radicals |
| Thermal Stress | Dehydration, oxidation | Alkenes, ketones |
| Oxidative Stress | Oxidation of the alcohol | Corresponding ketone |
| Hydrolysis (Acid/Base) | Cleavage of ether linkages | Phenolic compounds, corresponding diols |
Guide 2: Proper Handling and Storage Techniques
Adhering to strict handling and storage protocols is paramount for maintaining the stability of air- and moisture-sensitive compounds.[2][11]
Workflow for Handling Air-Sensitive Compounds
Caption: Handling workflow for air-sensitive compounds.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[2] |
| Container | Tightly sealed amber glass vial | Protects from light and prevents moisture ingress.[2] |
| Temperature | Cool (2-8 °C) | Reduces the rate of thermal degradation. |
| Environment | Dry (Desiccator) | Minimizes hydrolytic degradation. |
III. Potential Degradation Pathways
Understanding the potential chemical transformations of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is crucial for interpreting stability data and developing mitigation strategies.
Oxidative Degradation
The secondary alcohol is susceptible to oxidation to form the corresponding ketone. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.
Hydrolytic Degradation
While generally stable, the ether linkages can undergo hydrolysis under strong acidic or basic conditions, leading to the formation of phenolic derivatives. The presence of water can also facilitate the slow hydrolysis of the chlorinated aromatic ring, though this is typically a slower process.
Photodegradation
Aromatic compounds, particularly those with halogen substituents, can be susceptible to photolytic degradation.[8] UV light can provide the energy to break C-Cl or C-O bonds, leading to a complex mixture of degradation products.
IV. Conclusion
The stability of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is critical for the reliability of experimental outcomes. By implementing the recommended storage and handling procedures and utilizing appropriate analytical techniques to monitor its purity, researchers can mitigate the risks of degradation. This guide provides a framework for troubleshooting common stability issues and ensuring the integrity of this valuable research compound.
V. References
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
Maik, J. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
HunterLab. (2023, November 29). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley.
-
Teasenz. (2024, October 21). Product Stability Testing: Techniques And Applications. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
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Validation & Comparative
A Comprehensive Guide to the Validation of Reference Standards for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
Introduction: The Critical Role of Validated Reference Standards in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of regulatory submissions and, ultimately, patient safety. Central to achieving this data integrity is the use of well-characterized reference standards.[1][2] A reference standard is a highly purified and extensively characterized substance used as a benchmark for the quantitative and qualitative analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][3] The quality of a reference standard directly impacts the validity of analytical methods and the accuracy of results for potency, purity, and stability testing.[1]
This guide provides a comprehensive framework for the validation of a new reference standard for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will objectively compare the performance of a candidate reference standard against a hypothetical, pre-qualified "Primary Reference Standard" through a series of rigorous analytical tests. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final qualification of the new standard.[3][4]
The Validation Workflow: A Multi-faceted Approach
The validation of a chemical reference standard is a systematic process that involves a battery of analytical techniques to unequivocally confirm its identity, purity, and potency.[2][3] Our approach is to establish the equivalency of a "Candidate Reference Standard" with a "Primary Reference Standard" through head-to-head comparisons.
Caption: Workflow for the validation of a new reference standard.
Part 1: Identity Confirmation - Is It What It Claims to Be?
The foundational step in reference standard validation is the unambiguous confirmation of its chemical structure. We employ a suite of spectroscopic techniques to build a comprehensive and corroborative picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, we expect specific chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.
-
¹H NMR: The proton NMR spectrum should reveal distinct signals for the aromatic protons, the methoxy groups, the benzylic proton, and the methyl group. The splitting patterns of these signals provide valuable information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, and the carbons of the ethanol side chain.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Analysis: Process the spectra and compare the chemical shifts, integration values (for ¹H NMR), and coupling constants to the expected values for the structure of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Table 1: Comparative ¹H NMR Data
| Assignment | Primary Reference Standard (δ, ppm) | Candidate Reference Standard (δ, ppm) | Difference (ppm) |
| Aromatic-H | 7.25 (d, J=2.5 Hz, 1H) | 7.24 (d, J=2.5 Hz, 1H) | 0.01 |
| Aromatic-H | 6.90 (d, J=2.5 Hz, 1H) | 6.89 (d, J=2.5 Hz, 1H) | 0.01 |
| CH-OH | 5.05 (q, J=6.5 Hz, 1H) | 5.04 (q, J=6.5 Hz, 1H) | 0.01 |
| OCH₃ | 3.88 (s, 3H) | 3.88 (s, 3H) | 0.00 |
| OCH₃ | 3.85 (s, 3H) | 3.85 (s, 3H) | 0.00 |
| CH₃ | 1.48 (d, J=6.5 Hz, 3H) | 1.47 (d, J=6.5 Hz, 3H) | 0.01 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which is a unique fingerprint of the molecule. For a compound containing a chlorine atom, we expect to see a characteristic isotopic pattern in the mass spectrum.[5][6][7]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the reference standard in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Data Analysis: Compare the observed molecular ion peak (and its isotopic pattern) with the theoretical molecular weight of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. The presence of chlorine should result in an M+2 peak with an intensity of approximately one-third of the M peak.[6][7]
Table 2: Comparative Mass Spectrometry Data
| Parameter | Primary Reference Standard | Candidate Reference Standard | Theoretical Value |
| Molecular Ion (M+) | m/z 216.05 | m/z 216.05 | 216.05 |
| Isotopic Peak (M+2) | m/z 218.05 | m/z 218.05 | 218.05 |
| M:M+2 Ratio | ~3:1 | ~3:1 | ~3:1 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alcohol, we expect to see a characteristic broad O-H stretching band and a C-O stretching band.[8][9][10]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the FTIR spectrum using a calibrated FTIR spectrometer.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the absorption bands of the candidate standard with those of the primary standard.
Table 3: Comparative FTIR Data
| Functional Group | Primary Reference Standard (cm⁻¹) | Candidate Reference Standard (cm⁻¹) | Expected Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3350 (broad) | 3352 (broad) | 3200-3600 |
| C-H Stretch (Aromatic) | 3050 | 3051 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2970, 2850 | 2971, 2851 | 2850-3000 |
| C=C Stretch (Aromatic) | 1600, 1480 | 1601, 1480 | 1450-1600 |
| C-O Stretch (Alcohol) | 1080 | 1081 | 1050-1260 |
| C-Cl Stretch | 780 | 781 | 600-800 |
Part 2: Purity Assessment - What Else Is in the Sample?
A reference standard must be of the highest possible purity to ensure accurate analytical measurements.[1][11] We use a combination of chromatographic and other techniques to identify and quantify any impurities present.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample.[12][13] A validated, stability-indicating HPLC method is essential for this purpose.
Experimental Protocol: HPLC Impurity Profiling
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 275 nm.
-
-
Sample Preparation: Prepare accurate solutions of both the primary and candidate reference standards in the mobile phase.
-
Data Analysis: Compare the chromatograms for the number and area of impurity peaks. The total impurity level should be below a pre-defined threshold (e.g., 0.5%).
Table 4: Comparative HPLC Purity Data
| Parameter | Primary Reference Standard | Candidate Reference Standard | Acceptance Criteria |
| Purity by Area % | 99.85% | 99.79% | ≥ 99.5% |
| Largest Individual Impurity | 0.08% | 0.12% | ≤ 0.15% |
| Total Impurities | 0.15% | 0.21% | ≤ 0.5% |
Gas Chromatography (GC) for Residual Solvents
GC with headspace sampling is the standard method for determining the presence of residual solvents from the synthesis and purification process.[14][15]
Experimental Protocol: GC-HS for Residual Solvents
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable dissolution solvent.
-
Data Analysis: Quantify any detected solvents against a calibrated standard. The levels of residual solvents must comply with ICH Q3C guidelines.
Thermogravimetric Analysis (TGA) for Water Content
TGA measures the change in mass of a sample as a function of temperature. It is a useful technique for determining the water content of a solid material.
Experimental Protocol: Thermogravimetric Analysis
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh a small amount of the reference standard into the TGA pan.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the weight loss at a temperature corresponding to the volatilization of water (typically below 120 °C).
Part 3: Potency Determination - How Much of the Active Moiety is Present?
The potency of a reference standard is its true content of the specified substance. This is often determined by a mass balance assay, which combines the results from various purity tests.
Mass Balance Assay
The mass balance assay calculates the potency by subtracting the percentages of all impurities from 100%.
Potency (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Residue + % Chromatographic Impurities)
Table 5: Comparative Potency Assessment
| Parameter | Primary Reference Standard | Candidate Reference Standard |
| Chromatographic Purity (HPLC) | 99.85% | 99.79% |
| Water Content (TGA) | 0.10% | 0.15% |
| Residual Solvents (GC) | <0.05% | <0.05% |
| Non-volatile Residue | <0.02% | <0.02% |
| Calculated Potency | 99.70% | 99.57% |
Conclusion: Qualification of the Candidate Reference Standard
Based on the comprehensive analytical data presented, the "Candidate Reference Standard" for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol demonstrates a high degree of similarity to the "Primary Reference Standard" in terms of identity, purity, and potency. The spectral data from NMR, MS, and FTIR are consistent with the proposed structure. The purity profile as determined by HPLC is well within acceptable limits, and the calculated potency is high.
Therefore, the "Candidate Reference Standard" is deemed suitable for its intended use as a qualified reference material for the analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in research and quality control settings.
Caption: Corroborative structural elucidation of the reference standard.
References
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
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Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
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HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. ResearchGate. [Link]
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A Comparative Analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol and Its Non-Chlorinated Analog for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug development. Among the various tools in the synthetic chemist's arsenal, halogenation—and specifically chlorination—stands out as a powerful method for fine-tuning the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of a chlorine atom can profoundly alter a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] This guide provides a detailed comparative analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol and its direct non-chlorinated analog, 1-(2,3-dimethoxyphenyl)ethanol. By examining their physicochemical properties, synthetic pathways, and anticipated biological profiles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the impact of this single, yet significant, structural change.
Dimethoxybenzene derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects.[4] This makes the dimethoxyphenyl ethanol scaffold an attractive starting point for therapeutic agent design. The central question we explore is: how does the addition of a chlorine atom to this scaffold modulate its potential as a drug candidate?
Part 1: Physicochemical Property Comparison: The Impact of Chlorination
The introduction of a chlorine atom onto the phenyl ring is not a trivial substitution. It imparts significant changes to the electronic and steric nature of the molecule. Chlorine is an electronegative, electron-withdrawing atom, which also adds considerable bulk and increases the molecule's lipophilicity. These changes are reflected in key physicochemical parameters that are critical for a drug's behavior in a biological system.
The causality behind these differences is rooted in fundamental chemical principles. The increased molecular weight and molar refractivity are direct consequences of replacing a small hydrogen atom with a larger, more polarizable chlorine atom. The most significant change for drug developers is the anticipated increase in the octanol-water partition coefficient (LogP). This heightened lipophilicity, driven by the hydrophobic nature of the chlorine substituent, can enhance a molecule's ability to cross biological membranes, but may also lead to challenges such as decreased aqueous solubility and potential for bioaccumulation.[1][5]
Table 1: Comparative Physicochemical Properties
| Property | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol | 1-(2,3-dimethoxyphenyl)ethanol | Rationale for Difference |
| Molecular Formula | C₁₀H₁₃ClO₃ | C₁₀H₁₄O₃ | Addition of a chlorine atom, removal of a hydrogen atom. |
| Molecular Weight | 216.66 g/mol (Predicted) | 182.22 g/mol [6] | The atomic mass of chlorine is significantly higher than hydrogen. |
| LogP (Octanol-Water) | ~2.5 (Predicted) | ~1.4 (Predicted)[7] | The chloro group significantly increases hydrophobicity.[1] |
| Molar Refractivity | ~56.0 cm³ (Predicted) | ~51.5 cm³ (Predicted) | Chlorine is more polarizable than hydrogen, increasing the value. |
| pKa (Alcoholic Proton) | ~13.5 (Predicted) | ~14.0 (Predicted) | The electron-withdrawing effect of chlorine acidifies the hydroxyl proton. |
Note: Experimental data for these specific compounds is limited; values are based on computational predictions and established chemical principles.
Part 2: Synthetic Strategies and Methodologies
The synthesis of both the chlorinated and non-chlorinated analogs typically proceeds from their corresponding acetophenone precursors. The most direct and common method is the reduction of the ketone functionality to a secondary alcohol. This transformation is a staple in organic synthesis and can be achieved through various reliable methods, with the choice often depending on scale, cost, and desired selectivity.
A prevalent and scalable method involves catalytic hydrogenation using a catalyst like Raney Nickel.[8][9][10] This method is often favored in industrial settings for its efficiency and the use of hydrogen as a clean reagent. An alternative, particularly suited for laboratory scale, is the use of chemical reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[8] This method is experimentally simpler and avoids the need for high-pressure hydrogenation equipment.
Caption: General synthetic workflow for the preparation of the target compounds.
Experimental Protocol: Reduction of an Aryl Ketone via Sodium Borohydride
This protocol describes a general, self-validating method for the synthesis of 1-(Aryl)ethanol derivatives from their acetophenone precursors.
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the starting acetophenone (1.0 equivalent).
-
Dissolve the ketone in a suitable alcohol solvent, such as methanol or ethanol (typically 5-10 mL per gram of ketone).
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
2. Reduction Step:
-
Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
3. Reaction Monitoring & Quench:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Once complete, cool the flask again in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the evolution of gas ceases and the pH is slightly acidic. This step neutralizes the excess NaBH₄ and the resulting borate esters.
4. Workup and Isolation:
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate in vacuo to yield the crude alcohol product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(Aryl)ethanol.
Part 3: Comparative Biological Activity and Potential Applications
While specific experimental data for 1-(5-chloro-2,3-dimethoxyphenyl)ethanol is not widely published, we can infer its likely biological profile based on established principles of medicinal chemistry. The introduction of chlorine is a well-known strategy to enhance metabolic stability and, in some cases, binding affinity.
Pharmacokinetic Considerations: The "Metabolic Shield"
Aromatic rings, particularly those with activating methoxy groups, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. The introduction of a chlorine atom can act as a "metabolic shield," blocking a potential site of hydroxylation. This resistance to oxidation can increase the compound's half-life and bioavailability, which are desirable properties for a drug candidate. However, this enhanced stability can also lead to slower clearance, a factor that must be carefully balanced to avoid potential toxicity from bioaccumulation.[11]
Pharmacodynamic Effects: Altering Target Interactions
The chlorine atom can influence how the molecule interacts with its biological target (e.g., an enzyme or receptor). Its steric bulk can enforce a specific conformation that may be more favorable for binding. Furthermore, chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms on the target protein, which can increase binding affinity and potency.
Caption: Conceptual diagram of a chloro-substituent enhancing receptor binding.
Anticipated Antimicrobial and Antioxidant Activity
Phenolic and dimethoxybenzene compounds are frequently studied for their antimicrobial and antioxidant properties.[4][12] The presence of a chlorine atom, a known pharmacophore in many antimicrobial agents, suggests that 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol could exhibit significant antimicrobial activity.[13] A standard method to evaluate this is a Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of a compound against a bacterial strain.
1. Preparation of Materials:
-
Bacterial Strain: Use a standardized bacterial culture (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922).
-
Growth Medium: Mueller-Hinton Broth (MHB) is standard.
-
Test Compound: Prepare a stock solution of the compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettor, incubator, microplate reader.
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
3. Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of this standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
4. Incubation and Reading:
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.
Conclusion
The comparison between 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol and its non-chlorinated analog, 1-(2,3-dimethoxyphenyl)ethanol, serves as an exemplary case study in medicinal chemistry. The single addition of a chlorine atom is predicted to significantly increase lipophilicity and metabolic stability while potentially enhancing binding affinity through mechanisms like halogen bonding. These modifications, readily achievable through standard synthetic protocols, can transform a parent molecule's therapeutic potential. While further experimental validation is required to quantify these effects, the principles outlined in this guide provide a robust framework for researchers to rationally design and evaluate chlorinated analogs in their drug discovery programs. The strategic use of chlorination remains a highly relevant and powerful tool for optimizing the next generation of therapeutic agents.
References
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- Bentham Science Publisher. Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols.
- BLDpharm. 1216072-89-7|1-(5-Chloro-2-methoxyphenyl)ethanol.
- PubMed. Chlorinated isomers of nonylphenol differ in estrogenic and androgenic activity.
- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Guidechem. 2-(3,4-Dimethoxyphenyl)ethanol 7417-21-2 wiki.
- MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEefy5HV7FNWnyrZF0VxdcmHOwF1spsVIADaXDGDI7Cpzz_8uIc5eJQIVHYsQNyDGBdKwcHZb3ugxh8IABDkUcdhx7X1OKGBPrGIeTsbDZEpLVcBn0kxw6ee6WUrBPJ4zkc2Q8g1O8=
- RSC Publishing. Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2.
- PubChem. 1-(2,5-Dimethylphenyl)-2-(3-methoxyphenyl)ethanol | C17H20O2 | CID 61089594.
- SciSpace. Biological actions of drug solvents.
- PMC. Biological Activities and Biochemical Composition of Endemic Achillea fraasii.
- ResearchGate. Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening.
- Academia.edu. Naturally occurring of α,β-diepoxy-containing compounds: origin, structures, and biological activities.
- PubMed. Phytochemical Constituents and Antimicrobial Activity of the Ethanol and Chloroform Crude Leaf Extracts of Spathiphyllum cannifolium (Dryand. Ex Sims) Schott.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. US6403843B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
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- 13. benchchem.com [benchchem.com]
Definitive Structural Confirmation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
For researchers in drug development, the unambiguous structural confirmation of chiral intermediates is a critical milestone. This guide focuses on 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol , a substituted chiral benzylic alcohol often utilized as a scaffold in kinase inhibitor synthesis.
While NMR spectroscopy remains the workhorse for routine characterization, it suffers from limitations regarding absolute stereochemical assignment (R vs. S) and subtle regioisomeric differentiation (e.g., 2,3-dimethoxy vs. 2,4-dimethoxy patterns). This guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the superior definitive method for this specific molecule, leveraging the anomalous scattering power of the Chlorine substituent to assign absolute configuration without derivatization.
Part 1: Comparative Analysis – The Case for X-ray Crystallography
The following table contrasts the three primary methods for structural confirmation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Table 1: Methodological Comparison for Chiral Chlorinated Alcohols
| Feature | X-ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/NOESY) | Chiral HPLC/SFC |
| Primary Output | 3D Atomistic Model & Absolute Config. | Connectivity & Relative Stereochemistry | Enantiomeric Excess (ee%) |
| Absolute Config (R/S) | Direct (via Anomalous Dispersion) | Indirect (Requires Mosher's Ester derivatization) | Indirect (Requires known standard) |
| Regioisomer Certainty | 100% (Unambiguous spatial mapping) | High (Requires careful NOESY/HMBC analysis) | Low (Retention time only) |
| Sample State | Single Crystal (Solid) | Solution (CDCl3/DMSO) | Solution |
| Sample Recovery | Non-destructive (Crystal remains) | Non-destructive | Non-destructive |
| Time to Result | 24–48 Hours (Screening + Data Coll.) | 1–4 Hours (Exp + Analysis) | 1–2 Hours (Method Dev may take days) |
| Confidence Level | Gold Standard | High (subject to spectral overlap) | Medium (Reference dependent) |
The "Chlorine Advantage" in X-ray Diffraction
For light-atom organic molecules (C, H, N, O), determining absolute configuration usually requires crystallizing a salt or derivative. However, the presence of the Chlorine atom (Z=17) at the C5 position of the phenyl ring provides a distinct advantage.
-
Mechanism: Chlorine possesses a significant anomalous scattering contribution (
) when irradiated with Copper (Cu) K radiation ( Å). -
Result: This breaks the Friedel symmetry (
), allowing the calculation of the Flack Parameter . -
Implication: You can determine the absolute configuration (R or S) directly from the native crystal, bypassing the need to synthesize Mosher ester derivatives required for NMR validation [1, 2].
Part 2: Experimental Protocol
Workflow Visualization
The following diagram outlines the decision process and experimental workflow for validating the structure.
Caption: Figure 1. Structural confirmation workflow prioritizing SC-XRD with anomalous dispersion analysis.
Step-by-Step Methodology
1. Crystallization Strategy
The target molecule is a polar alcohol with lipophilic methoxy/chloro substituents.
-
Method: Slow Vapor Diffusion.
-
Solvent System: Dissolve 10 mg of compound in a minimal amount of Ethyl Acetate (good solubility). Place this inner vial into a larger jar containing Pentane or Hexane (antisolvent).
-
Conditions: Seal and store at 4°C. The Cl/Methoxy groups encourage packing via
-stacking and weak C-H...Cl interactions [3].
2. Data Collection Parameters
-
Source: Cu K
( Å) is mandatory. Mo sources ( Å) may not provide sufficient anomalous signal for a single Chlorine atom in a light-atom structure to confidently resolve the Flack parameter. -
Temperature: Collect at 100 K using a cryostream. This reduces thermal motion (atomic displacement parameters), enhancing the resolution of the electron density map, particularly around the flexible ethanol side chain.
-
Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate intensity differences for Friedel pairs.
3. Structure Solution & Refinement
-
Space Group: Chiral molecules must crystallize in non-centrosymmetric space groups (e.g.,
, ). If the software suggests a centrosymmetric group (e.g., ), the sample is a racemate. -
Absolute Configuration: During refinement (using SHELXL or similar), enable the Flack parameter calculation.
-
Interpretation:
-
(with
): The model matches the crystal's absolute configuration. - : The model is the inverted image; flip the structure.
- : Racemic twin or insufficient anomalous signal [4].
-
(with
-
Part 3: Scientific Validation (Self-Checking the Data)
When reviewing the crystallographic data for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, apply this validation logic to ensure trustworthiness.
Caption: Figure 2. Validation logic gate for crystallographic data acceptance.
Critical Checkpoints
-
Regiochemistry Confirmation: Verify the electron density map at the phenyl ring. The 2,3-dimethoxy pattern will show distinct oxygen electron density peaks at adjacent positions ortho and meta to the ethanol group. This distinguishes it from the 2,4-isomer (meta/para pattern) which can occur if the starting material (3-chlorocatechol derivative) was impure.
-
Hydrogen Bonding: Expect an intermolecular hydrogen bond involving the hydroxyl group (
or ). This network is crucial for lattice stability and should be explicitly modeled.
References
-
Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. MIT Department of Chemistry / IUCr. [Link]
-
Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]
-
Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research. [Link]
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of anomalous scatterers. Tetrahedron: Asymmetry. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, a chlorinated aromatic alcohol. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to minimize environmental impact, reflecting the principles of expertise, authoritativeness, and trustworthiness that should govern all laboratory practices.
Understanding the Hazard Profile
Table 1: Inferred Hazard Profile and Recommended Safety Precautions
| Hazard Category | Inferred Risk | Recommended Personal Protective Equipment (PPE) & Handling |
| Acute Toxicity | Harmful if swallowed.[1] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Wear nitrile gloves and a lab coat.[2] |
| Eye Damage/Irritation | Causes serious eye irritation/damage.[1][2][3] | Wear safety goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | Handle in a well-ventilated area or a chemical fume hood.[2] |
| Flammability | Combustible liquid.[2] | Keep away from heat, sparks, and open flames.[2] |
The Cardinal Rule: Segregation of Halogenated Waste
The primary and most critical step in the proper disposal of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is its strict segregation as halogenated organic waste . Due to the presence of chlorine, this compound requires a specific disposal pathway and must never be mixed with non-halogenated organic waste or disposed of down the sink.[1]
The rationale behind this segregation is twofold:
-
Regulatory Compliance: Environmental protection agencies, such as the EPA, have stringent regulations for the disposal of halogenated compounds due to their potential to form persistent organic pollutants if not treated correctly.
-
Disposal Method: The standard and environmentally responsible method for destroying chlorinated organic compounds is high-temperature incineration. Mixing halogenated and non-halogenated waste streams complicates this process and can lead to the formation of hazardous byproducts.
Step-by-Step Disposal Protocol
This protocol outlines the in-laboratory procedures for the collection, storage, and preparation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol waste for final disposal by a certified waste management provider.
Waste Collection
-
Select an Appropriate Waste Container:
-
Use a dedicated, chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Ensure the container is clean and dry before use to prevent any unintended reactions.
-
The container must be in good condition, with no cracks or leaks.
-
-
Proper Labeling:
-
Immediately label the container as "HALOGENATED ORGANIC WASTE ".
-
Clearly list all constituents of the waste, including 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol and any solvents used (e.g., "Waste 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in Dichloromethane").
-
Include the approximate concentrations or percentages of each component.
-
Affix a hazardous waste tag that includes the date accumulation started, the laboratory or room number, and the principal investigator's name.
-
-
Accumulating Waste:
-
Keep the waste container closed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not overfill the container. A general rule is to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
Store the waste container in a designated, well-ventilated secondary containment bin to catch any potential leaks. This secondary container should be made of a material compatible with the waste.
-
In-Lab Storage
-
Store the halogenated waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition, such as heat, sparks, or open flames.
-
Ensure that the storage location does not obstruct any emergency exits or access to safety equipment like eyewash stations and safety showers.
-
Do not store incompatible waste types together. For example, keep halogenated organic waste separate from strong acids, bases, or oxidizers.
Preparing for Disposal
-
Once the waste container is full or the project is complete, ensure the cap is tightly sealed.
-
Wipe the exterior of the container clean of any chemical residue.
-
Complete the hazardous waste tag with the final accumulation date.
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Spill and Emergency Procedures
In the event of a spill of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, immediate and appropriate action is crucial to mitigate risks.
-
Minor Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the spill with an absorbent material suitable for organic compounds (e.g., vermiculite, sand, or a commercial sorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated organic waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
-
Major Spills (outside a chemical fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or if there is a risk of respiratory exposure, evacuate the entire laboratory and close the doors.
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team or EHS department immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Caption: Disposal workflow for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.
Conclusion
The proper disposal of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper labeling, and safe storage, researchers can ensure that this chlorinated aromatic compound is managed in a manner that protects both human health and the environment. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety department for any additional requirements.
References
-
PubChem. (n.d.). 1-(3,5-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Data Sheet for Ethanol absolute. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet for Ethanol 96 %. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 14950-55-1 | 1-(3,5-Dimethoxyphenyl)ethanol. Retrieved from [Link]
-
CAS Common Chemistry. (2025, December 5). 2-(3-Chlorophenyl)ethanol. American Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
- Ghelfi, G. (1991). Disposal of chlorinated hydrocarbons through incineration. Water Science and Technology, 24(12), 123-130.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
